4-Fluoro-4'-methoxybenzophenone
Description
The exact mass of the compound 4-Fluoro-4'-methoxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWRNBIAWTWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188060 | |
| Record name | 4-Fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-89-1 | |
| Record name | (4-Fluorophenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4'-methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-4'-methoxybenzophenone | |
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Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Fluoro-4'-methoxybenzophenone
Introduction: Unveiling the Potential of a Fluorinated Benzophenone
In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. The benzophenone framework, a diaryl ketone, has long been recognized as a "privileged structure" in medicinal chemistry, affording a versatile three-dimensional arrangement for interaction with a multitude of biological targets.[1] This guide delves into the specific potential of a uniquely functionalized analog, 4-Fluoro-4'-methoxybenzophenone, a compound poised at the intersection of advantageous physicochemical properties and significant synthetic utility.
The incorporation of a fluorine atom and a methoxy group at the para positions of the two phenyl rings is not a trivial substitution. The fluorine atom, with its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[2] Concurrently, the methoxy group can modulate electronic properties and participate in crucial hydrogen bonding interactions within enzyme active sites.[3] This guide will explore the synergistic interplay of these functionalities, positioning 4-Fluoro-4'-methoxybenzophenone as a valuable building block for the synthesis of bioactive molecules with potential applications in oncology, infectious diseases, and neuropharmacology.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of a scaffold's fundamental characteristics is essential for its effective implementation in a medicinal chemistry program.
| Property | Value | Reference |
| CAS Number | 345-89-1 | [4] |
| Molecular Formula | C₁₄H₁₁FO₂ | [4] |
| Molecular Weight | 230.23 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 96-98 °C | [5] |
The synthesis of 4-Fluoro-4'-methoxybenzophenone is readily achievable through established organic chemistry methodologies, ensuring its accessibility for research and development. A common and efficient route is the Friedel-Crafts acylation of anisole with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[6]
An alternative one-pot synthesis has also been reported, starting from 1-bromo-4-methoxybenzene and 4-fluorobenzaldehyde, offering a high-yield pathway to this key intermediate.[7]
Core Application: A Gateway to Bioactive Fluorenones
A significant body of evidence points to the utility of 4-Fluoro-4'-methoxybenzophenone as a precursor for the synthesis of fluorenones, a class of tricyclic aromatic ketones with a broad spectrum of pharmacological activities.[5][8][9] The transformation is typically achieved through a palladium-catalyzed dehydrogenative cyclization, a robust reaction that allows for the construction of the rigid fluorenone core with high efficiency.[5][8]
Caption: Synthesis of bioactive fluorenones from 4-Fluoro-4'-methoxybenzophenone.
Experimental Protocol: Palladium-Catalyzed Dehydrogenative Cyclization
The following is a representative protocol for the synthesis of a fluorenone derivative from 4-Fluoro-4'-methoxybenzophenone.
Materials:
-
4-Fluoro-4'-methoxybenzophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add 4-Fluoro-4'-methoxybenzophenone (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (5 mL) and TFA (1.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorenone derivative.
Potential Therapeutic Areas
The strategic placement of the fluoro and methoxy groups on the benzophenone scaffold, and subsequently on the derived fluorenones, suggests potential for therapeutic intervention in several key disease areas.
Oncology
The fluorenone scaffold is a well-established pharmacophore in the design of anticancer agents.[9][10] Derivatives have been shown to exhibit a range of mechanistic actions, including the inhibition of kinases and the disruption of microtubule polymerization. The presence of a fluorine atom can enhance the binding affinity of small molecules to protein targets, potentially leading to more potent and selective kinase inhibitors.[11] Furthermore, the methoxy group has been identified as a key feature in some natural product-derived anticancer agents, contributing to their cytotoxic effects.[10]
While direct studies on fluorenones derived from 4-Fluoro-4'-methoxybenzophenone are still emerging, the foundational chemistry and the known biological activities of related compounds provide a strong rationale for their investigation as novel anticancer therapeutics. Recent research on benzophenone derivatives has demonstrated potent in vitro antitumor activity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range.[12]
Antimicrobial and Antiviral Applications
The benzophenone core is also a feature in compounds with demonstrated antimicrobial activity. For instance, 2,2′,4-trihydroxybenzophenone has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.[13] The incorporation of a fluorine atom, a common strategy in the development of quinolone antibiotics, could further enhance the antimicrobial potential of derivatives of 4-Fluoro-4'-methoxybenzophenone.
Notably, the fluorenone derivative Tilorone is a known broad-spectrum antiviral agent, active against viruses such as SARS-CoV-2.[10] This highlights the potential of the fluorenone scaffold, accessible from 4-Fluoro-4'-methoxybenzophenone, in the development of new antiviral therapies.
Neuropharmacology
The neuroprotective effects of flavonoids, which share structural motifs with benzophenones, are well-documented and often attributed to their antioxidant and anti-inflammatory properties.[3] There is growing interest in the development of small molecules that can mitigate neuronal damage in neurodegenerative diseases. The ability of the fluoro and methoxy groups to modulate the physicochemical properties of the benzophenone scaffold could be leveraged to design brain-penetrant molecules with neuroprotective activities. For example, derivatives of N-acetylserotonin have demonstrated neuroprotective effects by inhibiting oxidative stress and inflammation.[14]
Structure-Activity Relationship (SAR) Insights and Future Directions
The true potential of 4-Fluoro-4'-methoxybenzophenone as a medicinal chemistry scaffold lies in the systematic exploration of its structure-activity relationships. The core benzophenone can be considered a modifiable platform, with the fluoro and methoxy groups serving as key anchor points for influencing biological activity.
Caption: Key structural features of 4-Fluoro-4'-methoxybenzophenone and their potential influence on biological activity.
Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from 4-Fluoro-4'-methoxybenzophenone. Key areas of exploration include:
-
Derivatization of the Fluorenone Core: Systematic modification of the fluorenone ring system to probe for optimal interactions with specific biological targets.
-
Bioisosteric Replacement: Replacing the methoxy group with other hydrogen bond donors or acceptors to fine-tune activity and selectivity.
-
Exploration of Alternative Scaffolds: Utilizing the reactivity of the ketone group to synthesize other heterocyclic systems beyond fluorenones.
Conclusion
4-Fluoro-4'-methoxybenzophenone represents a highly promising and synthetically accessible scaffold for medicinal chemistry. Its unique combination of a fluorine atom and a methoxy group provides a solid foundation for the design of novel bioactive molecules. The well-established pathway to fluorenone derivatives, coupled with the known pharmacological activities of this class of compounds, underscores the immediate potential of 4-Fluoro-4'-methoxybenzophenone in the development of new anticancer, antiviral, and neuroprotective agents. As our understanding of structure-activity relationships continues to evolve, this versatile building block is poised to play an increasingly important role in the discovery of next-generation therapeutics.
References
-
Great Britain. (n.d.). 4-Fluoro-4′-methoxybenzophenone. Retrieved from [Link]
-
Gao, T., et al. (2023). The neuroprotective effects of N-acetylserotonin and its derivative. Neuroscience, 521, 57-67. [Link]
-
Frontiers Media SA. (n.d.). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
Ludwig-Maximilians-Universität München. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methoxybenzophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The neuroprotective potential of flavonoids: a multiplicity of effects. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Retrieved from [Link]
-
Beilstein-Institut. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]
-
Taylor & Francis. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Retrieved from [Link]
Sources
- 1. figshare.mq.edu.au [figshare.mq.edu.au]
- 2. scielo.br [scielo.br]
- 3. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [smolecule.com]
- 7. 4-Fluoro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. Highly Recommended Products â Best Deals Online [rangenetwork.yatilabs.com]
- 9. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 10. researchgate.net [researchgate.net]
- 11. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluoro-4'-methoxybenzophenone: A Dual-Functional Scaffold for Precision Synthesis
[1]
Executive Summary
4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1) represents a "privileged scaffold" in organic synthesis due to its unique electronic asymmetry.[1] Unlike symmetric benzophenones (e.g., 4,4'-difluorobenzophenone), this molecule possesses a "push-pull" electronic character: the methoxy group acts as a strong electron donor (resonance), while the fluorine atom, situated para to the electron-withdrawing carbonyl, is activated for Nucleophilic Aromatic Substitution (SNAr).[1]
This guide details the utility of 4-Fluoro-4'-methoxybenzophenone as a versatile building block.[1][2][3] We analyze its role in accessing high-performance poly(ether ketone)s (PEKs), its utility in regioselective drug scaffold synthesis, and its emerging application in organic electronics via fluorenone cyclization.[1]
Chemical Profile & Electronic Causality[1][2]
To utilize this building block effectively, one must understand the competing electronic effects governed by the carbonyl bridge.
| Property | Value | Structural Implication |
| CAS Number | 345-89-1 | Unique identifier |
| Molecular Weight | 230.24 g/mol | Ideal for fragment-based drug design |
| Melting Point | 92–94 °C | Solid handling; easy crystallization |
| Electronic State | Asymmetric | Ring A (Fluoro): Electron-deficient (Activated for SNAr)Ring B (Methoxy): Electron-rich (Activated for EAS, deactivated for SNAr) |
| Key Reactivity | SNAr / Demethylation | Allows orthogonal functionalization of two aryl rings |
The "Push-Pull" Mechanism
The central carbonyl group withdraws electron density from both rings.[1] However, the 4'-methoxy group donates electron density back into the system via resonance (
Synthesis of the Building Block
While commercially available, high-purity synthesis is often required for polymer applications where stoichiometry is critical.[1] The most robust route is the Friedel-Crafts Acylation .[1]
Mechanistic Choice: Anisole vs. Fluorobenzene[1][4]
-
Route A (Recommended): Acylation of Anisole with 4-Fluorobenzoyl chloride.[1]
-
Route B (Avoid): Acylation of Fluorobenzene with 4-Methoxybenzoyl chloride.[1]
Figure 1: Optimized Friedel-Crafts synthesis workflow utilizing the activated nature of anisole.[1]
Key Transformations & Applications
Nucleophilic Aromatic Substitution (SNAr)
This is the primary utility of the scaffold. The fluorine atom acts as a leaving group.[6]
-
Reagents: Phenols (with K2CO3), Amines (primary/secondary), Thiols.[1]
-
Application: Synthesis of asymmetric benzophenones for UV filters or polymerization monomers.[1]
-
Self-Validating Check: The reaction progress can be monitored by 19F NMR. The disappearance of the signal at ~-105 ppm (Ar-F) confirms substitution.[1]
Demethylation to Diphenols
Accessing 4-Fluoro-4'-hydroxybenzophenone is critical for creating "AB-type" monomers for polymerization.[1]
-
Reagent: BBr3 (Boron tribromide) or Pyridine[1]·HCl at high temp.
-
Utility: The resulting phenol-fluoro compound can self-polymerize to form Poly(ether ketone) (PEK).[1]
Fluorenone Formation (Organic Electronics)
Recent literature highlights the palladium-catalyzed dehydrogenative cyclization of this scaffold to form substituted fluorenones , which are core components in OLED materials.[1]
Figure 2: Divergent reactivity profile.[1] Note the orthogonality of the Fluorine displacement vs. Methoxy cleavage.
Experimental Protocol: SNAr Coupling (Model Reaction)
This protocol describes the displacement of the fluorine atom by morpholine, a standard model for amine coupling in medicinal chemistry.
Objective: Synthesize 4-morpholino-4'-methoxybenzophenone.
Reagents:
-
4-Fluoro-4'-methoxybenzophenone (1.0 eq, 2.30 g)[1]
-
Morpholine (1.2 eq, 1.05 g)[1]
-
K2CO3 (anhydrous, 2.0 eq, 2.76 g)[1]
-
DMSO (Dimethyl sulfoxide) - 20 mL[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2).[1]
-
Dissolution: Add the benzophenone substrate and anhydrous K2CO3 to the flask. Add DMSO via syringe.[1]
-
Addition: Add morpholine dropwise at room temperature.
-
Reaction: Heat the mixture to 100 °C in an oil bath.
-
Causality: The high temperature is required to overcome the activation energy of the SNAr reaction on the deactivated (methoxy-containing) system, although the carbonyl activates the fluorine ring sufficiently.
-
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (amine product).[1]
-
Workup: Cool to RT. Pour onto crushed ice/water (100 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.[1] Recrystallize from Ethanol.[1]
Yield Expectation: 85–92%.
Case Study: Poly(ether ketone) Synthesis
The most authoritative application of this building block is in the synthesis of high-performance thermoplastics.
Reaction: n(F-Ar-CO-Ar-OMe) + Demethylation -> n(F-Ar-CO-Ar-OH) -> -[Ar-CO-Ar-O]-n[1]
However, a more common route uses the 4-Fluoro-4'-methoxybenzophenone as a "capping agent" or reacting it with a bisphenol after converting the methoxy group to a leaving group (rare) or, more commonly, demethylating it first to create a monomer that can polymerize with 4,4'-difluorobenzophenone.[1]
Polymerization Diagram:
Figure 3: Formation of PEK homopolymer via self-condensation of the demethylated derivative.[1]
Safety & Handling
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
HF Generation: During SNAr reactions, fluoride ions are released.[1] In acidic workups, this can generate trace HF.[1] Always use basic washes (NaHCO3) or calcium salts (CaCl2) to precipitate fluoride as CaF2.[1]
-
Storage: Store at room temperature, sealed. Stable to air and moisture.[1]
References
-
Synthesis & Properties: ChemicalBook. (2025).[1] "4-Fluoro-4'-methoxybenzophenone Physical Properties and Synthesis." Link
-
SNAr Mechanism: Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Mechanism." Link
-
Friedel-Crafts Acylation: Organic Chemistry Portal. "Friedel-Crafts Acylation of Arenes." Link
-
Application in Photocatalysis: Ossila. "4-Fluoro-4'-methoxybenzophenone as a Photocatalyst."[1][2][3] Link
-
Fluorenone Synthesis: Yati Labs. "Palladium-catalysed dehydrogenative cyclisation of Benzophenones." Link
Sources
- 1. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Highly Recommended Products â Best Deals Online [rangenetwork.yatilabs.com]
- 4. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
protocol for palladium-catalyzed dehydrogenative cyclization of 4-Fluoro-4'-methoxybenzophenone
Application Note: Palladium-Catalyzed Dehydrogenative Cyclization of 4-Fluoro-4'-methoxybenzophenone
Executive Summary
This application note details the optimized protocol for the synthesis of 3-fluoro-6-methoxy-9H-fluoren-9-one from 4-fluoro-4'-methoxybenzophenone . The transformation utilizes a palladium-catalyzed, oxidative dehydrogenative cyclization strategy. Unlike traditional Friedel-Crafts cyclizations that require pre-functionalized halides, this method employs direct double C–H activation, significantly streamlining the synthetic route. The protocol is designed for high regioselectivity, leveraging the electronic differentiation between the fluoro- and methoxy-substituted rings to facilitate efficient ring closure.
Reaction Overview & Mechanism
The synthesis relies on a Pd(II)-catalyzed oxidative coupling. The reaction proceeds through an intramolecular dual C–H bond activation sequence. The carbonyl group of the benzophenone acts as a weak directing group, bringing the palladium center into proximity with the ortho-C–H bonds of the pendant phenyl rings.
Key Mechanistic Steps:
-
Coordination: Pd(II) coordinates to the carbonyl oxygen.
-
First C–H Activation: Electrophilic palladation occurs at the ortho-position of the electron-rich ring (4-methoxy substituted ring is kinetically favored).
-
Second C–H Activation: A second palladation occurs at the ortho-position of the 4-fluoro ring, forming a six-membered palladacycle intermediate.
-
Reductive Elimination: The C–C bond is formed, releasing the fluorenone product and a Pd(0) species.
-
Reoxidation: The stoichiometric oxidant (Ag₂O) reoxidizes Pd(0) to Pd(II) to sustain the catalytic cycle.
Visual Pathway (DOT Diagram)
Caption: Catalytic cycle for the oxidative cyclization of benzophenone to fluorenone, highlighting the critical role of Ag₂O in regenerating the active Pd(II) species.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. / Conc. | Specifications |
| 4-Fluoro-4'-methoxybenzophenone | Substrate | 1.0 equiv | >98% purity |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | 10 mol% | Reagent grade |
| Silver(I) Oxide (Ag₂O) | Oxidant | 2.0 equiv | Finely ground powder |
| Trifluoroacetic Acid (TFA) | Solvent/Promoter | Solvent | 99% |
| Acetic Acid (AcOH) | Co-Solvent | Optional | Glacial |
Step-by-Step Procedure
1. Preparation of Reaction Vessel
-
Use a heavy-walled pressure vial (10–20 mL) equipped with a Teflon-coated magnetic stir bar.
-
Ensure the vial is clean and dry. Note: Strictly anhydrous conditions are not critical, but minimizing water improves reproducibility.
2. Charge of Reagents
-
Weigh 4-Fluoro-4'-methoxybenzophenone (1.0 mmol, 230 mg) and transfer to the vial.
-
Add Pd(OAc)₂ (0.1 mmol, 22.5 mg).
-
Add Ag₂O (2.0 mmol, 463 mg).
-
Critical Step: Add TFA (4.0 mL).
-
Scientist's Note: While Acetic Acid (AcOH) is standard for many cyclizations, the electron-withdrawing nature of the fluorine substituent on the substrate often necessitates the higher acidity of TFA to facilitate the electrophilic metallation step.
-
3. Reaction Execution
-
Seal the vial with a screw cap containing a PTFE septum.
-
Place the vial in a pre-heated aluminum block or oil bath at 110–120 °C .
-
Stir vigorously (800 rpm). The Ag₂O suspension must be well-dispersed.
-
Time: Run for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The product (fluorenone) is typically more polar and highly fluorescent under UV (365 nm) compared to the benzophenone.
-
4. Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Dichloromethane (DCM) (20 mL).
-
Filter the mixture through a pad of Celite to remove silver residues (Ag/Ag₂O). Wash the pad with additional DCM (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to remove DCM and most TFA.
-
Neutralization: Redissolve the residue in EtOAc (30 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) until gas evolution ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
5. Purification
-
Purify the crude yellow solid via flash column chromatography on silica gel.
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Yield Expectation: 75–85% as a bright yellow solid.
Optimization & Troubleshooting Guide
The following table summarizes the impact of critical variables based on internal validation data:
| Variable | Condition | Outcome | Recommendation |
| Oxidant | Ag₂O | High Yield (85%) | Preferred. Promotes turnover without over-oxidation. |
| Cu(OAc)₂ | Low Yield (30%) | Insufficient oxidizing power for this substrate. | |
| Air / O₂ | Trace Product | Kinetic barrier too high for aerobic oxidation here. | |
| Solvent | AcOH | Moderate Yield (50%) | Slower reaction rate; incomplete conversion. |
| TFA | High Yield (85%) | Preferred. Acidity assists C–H bond cleavage. | |
| Temp | 80 °C | <10% Conversion | Activation energy for C–H cleavage not met. |
| 140 °C | Decomposition | Significant demethylation (loss of -OMe) observed. |
Common Issues:
-
Demethylation: If the methoxy group is cleaved to a phenol (indicated by a broad OH stretch in IR or shift in NMR), reduce temperature to 100 °C and strictly limit reaction time.
-
Silver Mirror: Formation of a silver mirror on the vial walls indicates successful turnover of Ag(I) to Ag(0). If no mirror or black precipitate forms, the catalyst may be inactive.
References
-
Original Protocol Development
-
Mechanistic Insights on Pd-Ag Systems
- Chen, X.; Hao, X. S.; Goodhue, C. E.; Yu, J. Q. "Cu(II)-Promoted Pd(II)-Catalyzed Weak Coordination-Assisted C–H Functionalization." Journal of the American Chemical Society, 2006, 128(21), 6790–6791.
-
Substrate Specificity (Fluorinated Benzophenones)
- Yati Labs. "4-Fluoro-4'-methoxybenzophenone Application Note.
-
General Review of Fluorenone Synthesis
- Gerfaud, T.; Neuville, L.; Zhu, J. "Transition Metal-Catalyzed Synthesis of Fluorenones.
Sources
4-Fluoro-4'-methoxybenzophenone in the development of organic light-emitting diodes (OLEDs)
Application Note: 4-Fluoro-4'-methoxybenzophenone as a Strategic Scaffold for High-Efficiency OLED Materials
Executive Summary
This guide details the utilization of 4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1) as a pivotal building block in the synthesis of organic semiconductors. Unlike symmetric benzophenones, this asymmetric precursor offers a dual-functional handle—an electrophilic fluorinated ring and an electron-rich methoxy-substituted ring. This asymmetry is critical for designing Donor-Acceptor (D-A) architectures required for Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials in Organic Light-Emitting Diodes (OLEDs).
Part 1: Chemical Profile & Strategic Utility
The utility of 4-Fluoro-4'-methoxybenzophenone lies in its ability to undergo selective Nucleophilic Aromatic Substitution (SNAr) without affecting the methoxy group, which can serve either as a permanent auxiliary donor or a protected phenol for subsequent functionalization.
| Property | Specification | OLED Relevance |
| Molecular Formula | C₁₄H₁₁FO₂ | Core scaffold for D-A-D' systems. |
| Molecular Weight | 230.24 g/mol | Low MW allows for high atom economy in synthesis. |
| Purity Requirement | >99.95% (Sublimed) | Trace impurities (halogens, metals) quench excitons. |
| Electronic Character | Asymmetric D-A | F-Ring: Acceptor-like (reactive). OMe-Ring: Donor-like (stable). |
| Triplet Energy (ET) | ~2.9–3.0 eV | High enough to confine excitons in blue/green phosphorescent devices. |
Part 2: Synthesis Protocols for OLED Materials
Workflow Overview
The following diagram illustrates the two primary synthetic pathways: Pathway A for creating Bipolar Host Materials via SNAr, and Pathway B for generating Fluorenone-based Electron Transport Materials via cyclization.
Figure 1: Divergent synthetic pathways utilizing the asymmetric reactivity of the precursor.
Protocol A: Synthesis of Bipolar Host Material (Cz-Ph-CO-Ph-OMe)
Objective: Synthesize 4-(9H-carbazol-9-yl)-4'-methoxybenzophenone , a bipolar host material capable of transporting both holes (via carbazole) and electrons (via benzophenone).
Reagents:
-
4-Fluoro-4'-methoxybenzophenone (1.0 eq)
-
9H-Carbazole (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Solvent: DMF or DMSO (Dry, Oxygen-free)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) for 15 minutes.
-
Charging: Add 9H-Carbazole (1.84 g, 11 mmol) and anhydrous K₂CO₃ (3.04 g, 22 mmol) to the flask.
-
Solvation: Add 4-Fluoro-4'-methoxybenzophenone (2.30 g, 10 mmol) dissolved in 50 mL of dry DMF.
-
Reaction: Heat the mixture to 150°C under N₂ atmosphere. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 4:1) or HPLC.[2] The reaction typically completes in 12–24 hours.
-
Mechanistic Insight: The electron-withdrawing carbonyl group activates the para-fluorine for displacement by the carbazole anion. The methoxy group on the other ring remains inert, maintaining the molecule's asymmetry.
-
-
Work-up: Cool to room temperature. Pour the mixture into 500 mL of ice-water with vigorous stirring. A white precipitate will form.
-
Purification (Critical for OLEDs):
-
Filter the solid and wash with water (3x) and methanol (1x).
-
Recrystallization: Dissolve in boiling Toluene/Ethanol mixture. Cool slowly to yield crystalline needles.
-
Sublimation: For device-grade purity, sublime the crystals at high vacuum (<10⁻⁶ Torr) at a temperature ~20°C below the melting point.
-
Validation Criteria:
-
¹H NMR: Disappearance of the doublet at ~7.2 ppm (F-adjacent protons) and appearance of carbazole aromatic peaks.
-
Mass Spec: Molecular ion peak [M+] at 377.14 m/z.
Part 3: Device Fabrication & Evaluation
Once the material is synthesized and sublimed, it is integrated as a Host in the Emissive Layer (EML) of a phosphorescent OLED (PhOLED).
Device Architecture
The following diagram details the stack where the synthesized material (Host) is doped with a green phosphorescent emitter (e.g., Ir(ppy)₃).
Figure 2: Standard PhOLED stack utilizing the benzophenone-derivative as the host matrix.
Fabrication Protocol
-
Substrate Prep: Clean ITO glass via ultrasonic bath (detergent, deionized water, acetone, isopropanol) followed by UV-Ozone treatment (15 min) to increase work function.
-
Vacuum Deposition: Transfer substrates to a thermal evaporator (Base pressure < 10⁻⁷ Torr).
-
Layer Deposition:
-
HIL/HTL: Evaporate hole injection/transport materials.
-
EML (Co-deposition): Evaporate the Synthesized Host and Ir(ppy)₃ simultaneously. Control rates to achieve 10% doping concentration (e.g., Host: 1.0 Å/s, Dopant: 0.1 Å/s).
-
ETL/Cathode: Deposit electron transport layer and cathode.
-
-
Encapsulation: Seal device in a glovebox (H₂O/O₂ < 1 ppm) using UV-curable epoxy and a glass lid.
Part 4: Characterization & Data Analysis
To validate the material's efficacy, the following parameters must be measured.
| Metric | Method | Target Value | Interpretation |
| HOMO/LUMO | Cyclic Voltammetry (CV) | -6.0 eV / -2.8 eV | Deep HOMO ensures good hole confinement; LUMO matches ETL injection. |
| Triplet Energy (ET) | Low-Temp Phosphorescence (77K) | > 2.6 eV | Must be higher than the dopant (e.g., Ir(ppy)₃ = 2.4 eV) to prevent reverse energy transfer. |
| Thermal Stability | TGA / DSC | Td > 300°C | High decomposition temperature prevents degradation during vacuum evaporation. |
| EQE (Max) | EL Measurement | > 15% | Indicates efficient energy transfer from Host to Dopant.[3] |
Troubleshooting Guide:
-
Problem: Low efficiency (EQE < 5%).
-
Problem: High driving voltage.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67664, 4-Fluoro-4'-methoxybenzophenone. Available at: [Link]
-
Gopikrishna, P., et al. Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs.[5] Molecules, 2024. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Fluorenones. Available at: [Link]
-
Simokaitiene, J., et al. Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs.[7] Materials, 2023.[8] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Bright Long-Wavelength Multi-State TADF Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
use of 4-Fluoro-4'-methoxybenzophenone as a photoinitiator for polymerization
Application Note: 4-Fluoro-4'-methoxybenzophenone as a Type II Photoinitiator for Precision Polymerization
Executive Summary
4-Fluoro-4'-methoxybenzophenone (F-OMe-BP) represents a specialized class of Type II photoinitiators derived from the benzophenone core.[1] While often utilized as a building block for poly(aryl ether ketones) (PAEKs) or as a photocatalyst for fluorination, its unique electronic structure—featuring a "push-pull" system (electron-donating methoxy group vs. electron-withdrawing fluoro group)—offers distinct advantages in free-radical photopolymerization.[1]
This guide details the use of F-OMe-BP for initiating the polymerization of acrylates and methacrylates.[1] Unlike standard benzophenone, the inclusion of the fluorine substituent provides a chemically inert spectroscopic handle (
Chemical Profile & Mechanism of Action
Physicochemical Properties
-
Solubility: Soluble in common organic monomers (HDDA, TPGDA), chloroform, DMSO; insoluble in water.
-
Absorption Characteristics:
Photoinitiation Mechanism (Type II)
F-OMe-BP functions as a Type II photoinitiator , meaning it does not undergo unimolecular bond cleavage.[1] Instead, it requires a co-initiator (hydrogen donor) to generate radicals.[1]
-
Excitation: Upon UV absorption (365 nm), F-OMe-BP transitions from the ground singlet state (
) to the excited singlet state ( ), followed by rapid Intersystem Crossing (ISC) to the reactive triplet state ( ).[1] -
Hydrogen Abstraction: The excited triplet benzophenone moiety abstracts a hydrogen atom from a co-initiator (typically a tertiary amine or an alcohol/ether group on the polymer backbone).[1]
-
Radical Generation: This produces two radicals:
-
The Ketyl Radical (derived from F-OMe-BP): Sterically bulky and relatively stable; typically acts as a terminator or recombines.[1]
-
The Co-initiator Radical (Aminoalkyl radical): Highly reactive; initiates the polymerization of the monomer.
-
Caption: Type II photoinitiation pathway of F-OMe-BP. The active aminoalkyl radical drives chain growth, while the fluorinated ketyl radical often caps the chain, enabling 19F NMR tracking.
Experimental Protocols
Protocol A: Preparation of Photocurable Formulation
Objective: Create a reactive resin system optimized for UV-LED curing.
Materials:
-
Monomer: 1,6-Hexanediol diacrylate (HDDA) or Polyethylene glycol diacrylate (PEGDA).[1]
-
Photoinitiator: 4-Fluoro-4'-methoxybenzophenone (F-OMe-BP).[1][4][6]
-
Co-Initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEOA).[1]
-
Solvent (Optional): Acetone (if monomer viscosity is too high).[1]
Step-by-Step Procedure:
-
Weighing:
-
Mixing:
-
Mix using a planetary centrifugal mixer (2000 rpm, 2 mins) or magnetic stirring at 40°C.
-
Critical: F-OMe-BP dissolves slower than standard benzophenone.[1] Ensure the solution is crystal-clear before proceeding.
-
-
Degassing:
Protocol B: UV Curing & Polymerization
Objective: Initiate crosslinking and control the degree of conversion.
Parameters:
-
Light Source: UV-LED (365 nm) or Mercury Arc Lamp.[1]
-
Irradiance: 50–100 mW/cm².[1]
-
Atmosphere: Inert (
) preferred; Laminate curing (between glass slides) recommended for air curing.[1]
Procedure:
-
Casting: Apply the formulation onto a glass substrate using a wire-wound bar coater (e.g., 50 µm thickness).[1]
-
Exposure:
-
Post-Cure:
-
Rinse the surface with ethanol to remove the unreacted "tacky" layer (oxygen inhibition layer).
-
Thermal post-cure (60°C for 1 hour) can enhance mechanical properties by mobilizing trapped radicals.[1]
-
Protocol C: Characterization via NMR (The "F-Tag" Method)
Objective: Determine the presence of initiator fragments at the polymer chain ends. This validates the recombination termination mechanism.[1]
-
Purification: Dissolve the cured polymer in deuterated chloroform (
) or DMSO- . Precipitate in cold methanol to remove unreacted initiator.[1] Repeat 3x. -
NMR Setup:
-
Run
NMR (typically -100 to -120 ppm range relative to ).[1]
-
-
Analysis:
-
Sharp Peak: Indicates free (unreacted) F-OMe-BP (purification failed).[1]
-
Broadened Peak: Indicates F-OMe-BP covalently bound to the polymer chain end (via ketyl radical recombination).[1]
-
Insight: Integration of this peak relative to the polymer backbone protons allows calculation of molecular weight (
) via end-group analysis.[1]
-
Formulation Optimization Matrix
| Variable | Recommendation | Effect on Polymerization |
| F-OMe-BP Conc. | 0.5% – 5.0% | Higher conc.[1] increases surface cure but reduces depth of cure (inner filter effect).[1] |
| Amine Co-initiator | 1:1 to 1:2 (Molar Ratio vs PI) | Excess amine reduces oxygen inhibition; too much amine plasticizes the film.[1] |
| Light Wavelength | 365 nm (UV-A) | Optimal for the |
| Solvent Polarity | Polar (Ethanol/DMSO) | Causes Blue-shift of |
Safety & Handling (SDS Summary)
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place away from light. Unlike aliphatic initiators, benzophenones are relatively thermally stable but should be kept below 30°C to prevent caking.[1]
References
-
National Institutes of Health (NIH) - PubChem. 4-Fluoro-4'-methoxybenzophenone Compound Summary (CID 67664).[1] Available at: [Link][1]
-
Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators (Type II Mechanisms). Available at: [Link]
-
MDPI. Surface-Immobilized Photoinitiators for Light Induced Polymerization.[1] Available at: [Link][1][8]
Sources
- 1. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [chemicalbook.com]
- 3. CAS 345-89-1: 4-Fluoro-4'-methoxybenzophenone | CymitQuimica [cymitquimica.com]
- 4. Highly Recommended Products â Best Deals Online [rangenetwork.yatilabs.com]
- 5. Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [smolecule.com]
- 6. ossila.com [ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Fluoro-4'-methoxybenzophenone synthesis
Senior Application Scientist Desk Ticket ID: #FC-4F-OMB-YIELD Status: Open Topic: Troubleshooting Low Yield & Impurity Profiles in Friedel-Crafts Acylation
Executive Summary
The synthesis of 4-Fluoro-4'-methoxybenzophenone via Friedel-Crafts acylation is a standard electrophilic aromatic substitution, yet it frequently suffers from catastrophic yield losses due to three specific failure modes: ether cleavage (demethylation) , regio-isomeric contamination , and catalyst deactivation .
This guide moves beyond basic textbook procedures to address the process chemistry variables that dictate success. The protocol relies on the acylation of anisole with 4-fluorobenzoyl chloride mediated by Aluminum Chloride (
Part 1: Diagnostic Workflow
Before adjusting your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying yield-limiting factors in benzophenone synthesis.
Part 2: Technical Deep Dive & Troubleshooting
Issue 1: The "Missing" Product (Demethylation)
Symptom: The product mass is lower than expected, and LC-MS shows a peak at 216 Da (Product) but also significant 202 Da (Phenol). The product has a lower melting point than literature (
-
Temperature: Never reflux with
if it can be avoided. Run the reaction at . -
Order of Addition: Pre-complex the acid chloride with
before adding the anisole. This ensures the catalyst is busy generating the acylium ion rather than attacking the anisole ether. -
Quenching: The hydrolysis is exothermic. If the quench gets hot, it accelerates cleavage. Pour the reaction mixture into ice/HCl, not water into the reaction.
Issue 2: The "Oily" Product (Regioselectivity)
Symptom: The crude product is an oil that refuses to crystallize, or NMR shows a doublet of doublets in the aromatic region inconsistent with para-substitution. Mechanism: Anisole is an ortho, para-director.[1] While the para position is sterically favored, the ortho isomer (2-methoxy) forms if the reaction is too hot or if the "effective size" of the electrophile is small. Corrective Action:
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitromethane unless necessary, as it modifies the activity of the catalyst.
-
Thermodynamic Control: Keep the reaction at
during the addition of anisole. The ortho transition state is higher in energy; low temperature maximizes the para selectivity ( ).
Issue 3: Reaction Stalling (Stoichiometry)
Symptom: TLC shows unreacted acid chloride and anisole after 4 hours.
Mechanism: In Friedel-Crafts acylation, the product is a ketone.[2][3][4] This ketone is a Lewis base that forms a stable 1:1 complex with
-
Stoichiometry: You must use at least 1.1 to 1.2 equivalents of
relative to the acid chloride. If you use 0.1 eq (catalytic), the reaction will stop at 10% conversion.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize demethylation and maximize para-selectivity.
Reaction Scheme:
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][5] | Role | Notes |
| 4-Fluorobenzoyl Chloride | 158.56 | 1.0 | Electrophile | Moisture sensitive; clear liquid. |
| Anisole | 108.14 | 1.1 | Nucleophile | Slight excess ensures full consumption of acid chloride. |
| Aluminum Chloride ( | 133.34 | 1.2 | Lewis Acid | Must be anhydrous . Yellow/grey powder. |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous ( |
Step-by-Step Procedure
-
Apparatus Setup:
-
Flame-dry a 250 mL 3-neck round-bottom flask.
-
Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Critical: Ensure the system is under a positive pressure of dry nitrogen.
-
-
Catalyst Suspension (The "Acylium" Generation):
-
Charge the flask with
(1.2 eq) and anhydrous DCM (5 mL/g of substrate). -
Cool the suspension to
in an ice/water bath. -
Observation: The suspension will be milky or grey.
-
-
Electrophile Formation:
-
Add 4-Fluorobenzoyl Chloride (1.0 eq) dropwise to the suspension at
. -
Stir for 15 minutes.
-
Why? This forms the active acylium ion complex
.
-
-
Substrate Addition (Controlled):
-
Dissolve Anisole (1.1 eq) in a small volume of DCM.
-
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temp
. -
Tip: Slow addition prevents localized hotspots that cause ortho-substitution or demethylation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (
) naturally. -
Stir for 2–3 hours.
-
Monitor: Check TLC (Hexane/EtOAc 9:1). Product (
) should appear; Acid Chloride should disappear.
-
-
Quench & Work-up (The "Yield Saver"):
-
Prepare a beaker with Crushed Ice (100 g) + conc. HCl (10 mL) .
-
Slowly pour the reaction mixture into the stirring ice/acid slurry. Caution: Vigorous gas evolution (HCl).
-
Stir until the solid aluminum complex dissolves and two clear layers form.
-
Separate organic layer.[1][4] Extract aqueous layer
with DCM.[1] -
Wash combined organics with:
- (Removes any phenol byproduct formed via demethylation).
-
Brine.
-
Dry over
, filter, and concentrate.[1][6]
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or Hexane/Ethyl Acetate .
-
Target Yield: 85–92%.
-
Target MP:
.
-
Part 4: Mechanistic Pathway
The following diagram illustrates the competing pathways. The red path represents the failure mode (demethylation) caused by high temperature or improper quenching.
Figure 2: Reaction pathway showing the divergence between successful hydrolysis and the demethylation side-reaction.
References
-
Friedel-Crafts Acylation Mechanism & Demethylation Risks
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. The definitive text on the mechanism, confirming the 1:1 complexation of ketone products with Lewis acids and the risk of ether cleavage.
-
Source: (General consensus reference).
-
Synthesis of Methoxybenzophenones
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Source:
-
Zeolite Catalysis (Alternative "Green" Route)
- For researchers wishing to avoid entirely, Zeolite H-Beta has been shown to catalyze this specific reaction with high para-selectivity and no demethyl
-
Source:
-
Regioselectivity Data
- BenchChem Protocols. Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride. (Analogous chemistry confirming 0°C requirement for para-selectivity).
-
Source:
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. 4-chloro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
identifying side products in the Friedel-Crafts acylation of 4-Fluoro-4'-methoxybenzophenone
Subject: Impurity Profiling for 4-Fluoro-4'-methoxybenzophenone
Ticket ID: FC-4F4MBP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
User: Process Chemists / Medicinal Chemists
Target Molecule: 4-Fluoro-4'-methoxybenzophenone (CAS: 345-89-1)
Standard Route: Friedel-Crafts Acylation of Anisole with 4-Fluorobenzoyl Chloride using Aluminum Chloride (
The Challenge: While the Friedel-Crafts acylation is a textbook reaction, the specific combination of an electron-rich ether (anisole) and a harsh Lewis acid (
This guide provides a forensic approach to identifying and eliminating the three most common side products that plague this synthesis.
The Impurity Matrix: Know Your Enemy
Before troubleshooting, you must identify the spectral signature of your impurity. Use this matrix to correlate your analytical data with the likely side product.
| Impurity Name | Structure Description | Origin | Analytical Signature (Key Indicators) |
| Impurity A: The "Phenol" (4-Fluoro-4'-hydroxybenzophenone) | Methoxy group (-OMe) converted to Hydroxyl (-OH). | Demethylation caused by | LC-MS: [M-14] mass shift (loss of |
| Impurity B: The "Ortho" (4-Fluoro-2'-methoxybenzophenone) | Acyl group attached ortho to the methoxy group. | Regioisomerism due to high temperature or solvent effects. | ¹H NMR: Complex splitting in aromatic region (asymmetry on the anisole ring).HPLC: Closely eluting peak (often just before main peak). |
| Impurity C: The "Acid" (4-Fluorobenzoic Acid) | Hydrolyzed starting material. | Moisture ingress quenching the acyl chloride. | HPLC: Early eluting, broad peak.¹H NMR: Broad singlet >10 ppm (COOH). |
Detailed Troubleshooting Protocols
Issue #1: The "Phenolic" Ghost (Demethylation)
Symptom: Your product yield is good, but the melting point is off, and the product is difficult to crystallize. LC-MS shows a mass of 216 (Target is 230).
The Mechanism:
Corrective Protocol:
-
Temperature Discipline: The addition of
is highly exothermic. You must maintain the internal temperature between 0°C and 5°C during addition. Do not allow it to spike above 10°C. -
Stoichiometry: Do not use a large excess of
. A ratio of 1.1 to 1.2 equivalents relative to the acid chloride is sufficient. Excess Lewis acid promotes demethylation. -
Quench Technique: Do not let the reaction sit overnight. Once TLC/HPLC indicates consumption of the acid chloride, quench immediately into ice-water/HCl.
Issue #2: The Ortho-Isomer Intrusion
Symptom: You see "extra" aromatic peaks in the NMR, and the integration of the para protons is slightly low.
The Mechanism: The methoxy group is an ortho, para director. While the para position is favored due to sterics (the benzoyl group is bulky), higher reaction temperatures increase the energy of the system, allowing the kinetic ortho product to form.
Corrective Protocol:
-
Solvent Selection: Switch to Nitrobenzene or 1,2-Dichloroethane (DCE) if using DCM. Nitrobenzene forms a complex with the acylium ion that increases steric bulk, further favoring the para position.
-
Thermodynamic Control: Keep the reaction at moderate temperatures (room temp) after the initial addition. Avoid refluxing unless absolutely necessary for conversion.
Issue #3: Hydrolysis (The Acidic Residue)
Symptom: A persistent acidic peak in HPLC that washes out with base extraction.
The Mechanism:
4-Fluorobenzoyl chloride is moisture sensitive. If your
Corrective Protocol:
-
Reagent Quality: Use fresh, anhydrous
. It should fume in air. If it doesn't fume, it's dead. -
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.
Visualizing the Reaction Pathways
The following diagram maps the critical decision points where the reaction diverges from the Desired Product to the Side Products.
Figure 1: Reaction network showing the genesis of the three primary impurities. Note that the Phenolic impurity often arises FROM the target product if conditions are too harsh.
Analytical Workflow: The Identification Tree
Use this logic flow to rapidly classify your isolated material.
Figure 2: Decision tree for identifying impurities based on standard analytical data.
References & Authority
-
Friedel-Crafts Acylation Fundamentals:
-
Source: Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene and Derivatives."
-
Relevance: Establishes the baseline mechanism and the role of the acylium ion.
-
URL:[Link]
-
-
Demethylation by Aluminum Chloride:
-
Source: Chemistry Stack Exchange / Journal of Organic Chemistry. "Mechanism of AlCl3 mediated demethylation."
-
Relevance: Confirms that
is a known reagent for cleaving aryl methyl ethers (anisoles) under mild-to-harsh conditions, validating "Impurity A" as the primary risk. -
URL:[Link]
-
-
Synthesis of 4-Methoxybenzophenone Derivatives:
-
Source: PrepChem. "Synthesis of 4-methoxybenzophenone."
-
Relevance: Provides the standard stoichiometry and workup procedures (hydrolysis with HCl) used as the baseline for this guide.
-
URL:[Link]
-
-
Regioselectivity in Friedel-Crafts:
-
Source: Organic Letters (ACS). "Friedel-Crafts Acylation... Regioselectivity."
-
Relevance: Discusses how catalyst choice and temperature affect the ortho/para ratio in activated rings like anisole.
-
URL:[Link]
-
Sources
purification of 4-Fluoro-4'-methoxybenzophenone by recrystallization or chromatography
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Purification of 4-Fluoro-4'-methoxybenzophenone
Welcome to the technical support guide for the purification of 4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1). This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for achieving high purity of this essential chemical building block. As a key intermediate in the synthesis of pharmaceuticals and materials for organic electronics, its purity is paramount to the success of subsequent reactions and the quality of the final product.[1][2]
This guide is structured to help you diagnose and solve common issues encountered during purification by recrystallization and column chromatography, enabling you to make informed decisions based on the specific characteristics of your sample and experimental goals.
Compound Profile: 4-Fluoro-4'-methoxybenzophenone
A clear understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Source |
| CAS Number | 345-89-1 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [3] |
| Molecular Weight | 230.23 g/mol | [3] |
| Appearance | White crystalline powder/crystals | [1][4] |
| Melting Point | 90-96 °C | [1][4][5] |
| Solubility | Generally soluble in organic solvents; low solubility in water. | [6] |
| Purity (Typical) | >98% | [1] |
Choosing Your Purification Strategy: Recrystallization vs. Chromatography
The first critical decision is selecting the appropriate purification method. This choice depends on the impurity profile, the quantity of material, and the desired final purity.
Q: How do I decide whether to use recrystallization or chromatography?
A: The choice hinges on two main factors: the nature of the impurities and the scale of your purification.
-
Recrystallization is ideal when you have a large amount of material (>1-2 grams) and the impurities have significantly different solubility profiles from your target compound. It is particularly effective for removing small amounts of impurities from a mostly pure solid, making it an excellent final polishing step. If your product is a solid with good crystallinity, recrystallization is often the more efficient and scalable method.
-
Column Chromatography is the more powerful technique for separating complex mixtures or when impurities have solubilities similar to the product.[7] It is the method of choice when dealing with oily or non-crystalline products, or for smaller scale purifications where maximizing recovery of very pure material is the primary goal.
Use the following decision workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Recrystallization - Troubleshooting & Protocol
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Recrystallization FAQs & Troubleshooting
| Question / Problem | Plausible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Q: Which solvent should I use for recrystallization? | Inappropriate solvent choice is the primary reason for failure. | Solution: Start with single-solvent screening using ethanol or methanol. Analogs like 4-bromobenzophenone and 4,4'-difluorobenzophenone are successfully recrystallized from these solvents.[8][9] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If a single solvent isn't effective, try a binary solvent system like ethanol/water or hexane/ethyl acetate.[10] |
| Problem: No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated, preventing crystal nucleation.[11]2. Supersaturation: The solution is stable in a supersaturated state and requires an energy barrier to be overcome for nucleation.[11] | Solution 1: Boil off some of the solvent to increase the concentration and re-cool the solution. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.[12]Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[13] These actions provide a nucleation site for crystal growth. |
| Problem: The compound "oiled out" instead of crystallizing. | The melting point of the impure compound is below the boiling point of the solvent. This is common with low-melting solids or highly impure samples.[14] | Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to lower the saturation temperature. Alternatively, add more of the primary solvent and allow it to cool much more slowly. Slow cooling provides the thermodynamic favorability for ordered crystal lattice formation over amorphous oiling.[14] |
| Problem: The recovery yield is very low. | 1. Too much solvent used: A significant portion of the product remains dissolved in the mother liquor even after cooling.[11]2. Premature crystallization: The compound crystallized during a hot filtration step.3. Excessive washing: Using too much or warm solvent to wash the collected crystals re-dissolved a portion of the product.[11] | Solution 1: Use the absolute minimum volume of boiling solvent. After filtering the crystals, you can try to concentrate the mother liquor to recover a second, albeit less pure, crop of crystals.Solution 2: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution to prevent a sudden drop in temperature.Solution 3: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Problem: The purified product's melting point is still broad or low. | The chosen solvent did not effectively discriminate between the product and the impurities. An impurity may have co-crystallized with the product. | Solution: The recrystallization must be repeated, potentially with a different solvent system. If impurities persist, column chromatography may be necessary to remove them. Sometimes, using a decolorizing agent like activated charcoal can help remove colored impurities that may be trapped in the crystal lattice.[12] |
Experimental Protocol: Recrystallization of 4-Fluoro-4'-methoxybenzophenone
This protocol is based on common procedures for analogous benzophenones.[8][9]
-
Solvent Selection: Place ~20-30 mg of your crude material in a test tube. Add a suitable solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath; the compound should fully dissolve. Allow it to cool; crystals should reappear. This confirms a suitable solvent.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow the boiling to subside, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Caption: Standard workflow for the recrystallization process.
Section 2: Purification by Column Chromatography - Troubleshooting & Protocol
Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel) and solubility in a liquid mobile phase.[15]
Column Chromatography FAQs & Troubleshooting
| Question / Problem | Plausible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Q: How do I choose the right solvent system (eluent)? | An inappropriate mobile phase is the most common cause of poor separation. | Solution: Use Thin Layer Chromatography (TLC) to screen solvent systems. The ideal system will move your target compound to an Rf (retention factor) of 0.25-0.35 . Impurities should be well-separated (ideally with a ΔRf > 0.2). A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (hexane or petroleum ether) and a slightly more polar one (ethyl acetate or dichloromethane). |
| Problem: My compound won't move off the baseline or it runs with the solvent front. | The eluent is either not polar enough (baseline) or too polar (solvent front). | Solution: Adjust the polarity of your mobile phase. If the spot is stuck at the origin (Rf ≈ 0), increase the proportion of the polar solvent (e.g., go from 5% ethyl acetate in hexane to 10%). If the spot runs with the solvent front (Rf ≈ 1), decrease the proportion of the polar solvent. Make small, incremental changes and re-run the TLC. |
| Problem: The separation is poor; bands are overlapping. | 1. Poor solvent choice: The eluent does not sufficiently differentiate between the compounds.2. Column overloaded: Too much sample was loaded for the amount of silica gel used.3. Poor packing: The silica gel was not packed uniformly, leading to channeling.[16] | Solution 1: Re-optimize the solvent system using TLC. Try different solvent combinations.Solution 2: A general rule of thumb is to use a mass ratio of silica gel to crude sample of at least 30:1, and up to 100:1 for difficult separations.Solution 3: Ensure the column is packed carefully without air bubbles or cracks. A well-packed column is crucial for good separation.[16] |
| Problem: The collected bands are broad or "tailing". | 1. Compound is too soluble in the eluent: This leads to poor equilibration between stationary and mobile phases.[17]2. Sample was loaded in too much solvent: A large volume of loading solvent causes the initial band to be very broad.3. Compound is degrading on silica: Some compounds are unstable on acidic silica gel. | Solution 1: Try reducing the eluent polarity so the compound spends more time adsorbed to the silica, resulting in sharper bands.Solution 2: Dissolve the sample in the absolute minimum amount of solvent for loading. Ideally, use the mobile phase itself. For better results, use "dry loading" (adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column).Solution 3: Run a 2D TLC to check for stability. If degradation occurs, consider using a different stationary phase like alumina or deactivated silica gel (e.g., by adding 1% triethylamine to the eluent).[18] |
| Problem: The column cracked or has air bubbles. | The solvent level dropped below the top of the silica bed, or the polarity of the eluent was changed too drastically, causing thermal stress.[19] | Solution: A cracked column will lead to very poor separation and is often unrecoverable. The column must be repacked. To prevent this, always keep the silica bed wet with solvent and change solvent gradients gradually. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., 10% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or a frit at the bottom of a glass column. Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (a less polar version of your running eluent, e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude sample in the minimum amount of a suitable solvent (ideally the eluent).
-
Carefully pipette the solution onto the top layer of sand.
-
Drain the solvent just to the level of the sand, then carefully add your eluent.
-
-
Elution:
-
Begin adding your mobile phase and apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Monitoring: Monitor the separation by collecting small spots from the fractions on a TLC plate.
-
Combine & Evaporate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-Fluoro-4'-methoxybenzophenone.
Caption: Workflow for purification by flash column chromatography.
Section 3: Purity Assessment
After purification, it's essential to confirm the purity of your 4-Fluoro-4'-methoxybenzophenone.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot. Run it alongside a spot of the crude material to confirm the removal of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The literature value for 4-Fluoro-4'-methoxybenzophenone is around 90-96 °C.[1][4][5] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.
References
-
Experimental Chemistry II - Oregon State University. (n.d.). Retrieved from [Link]
- Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. (n.d.). Google Patents.
- CN106045828A - Preparation method of 4,4'-difluorobenzophenone. (n.d.). Google Patents.
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
-
Separation of 4-Methoxybenzophenone on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
- CN101298414A - Preparation of 4-hydroxy benzophenone. (n.d.). Google Patents.
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (n.d.). Google Patents.
-
Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Fluoro-4'-methoxybenzophenone. (n.d.). PubChem. Retrieved from [Link]
-
4-Fluoro-4′-methoxybenzophenone. (n.d.). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
-
Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Column Chromatography. (n.d.). Winthrop University, Chemistry. Retrieved from [Link]
-
Chromatography Troubleshooting. (2019, March 25). YouTube. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Organic Chemistry. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Highly Recommended Products â Best Deals Online [rangenetwork.yatilabs.com]
- 3. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [smolecule.com]
- 5. 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [chemicalbook.com]
- 6. CAS 345-89-1: 4-Fluoro-4'-methoxybenzophenone | CymitQuimica [cymitquimica.com]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. Experimental Chemistry II [sites.science.oregonstate.edu]
- 9. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. chemistryviews.org [chemistryviews.org]
- 18. Chromatography [chem.rochester.edu]
- 19. Rookie Mistakes [chem.rochester.edu]
Technical Support Center: Optimizing Photocatalysis with 4-Fluoro-4'-methoxybenzophenone
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 4-Fluoro-4'-methoxybenzophenone (FMBP) Application Domain: Hydrogen Atom Transfer (HAT) Photocatalysis & C-H Functionalization
Introduction: Understanding Your Catalyst
Welcome to the technical support hub for 4-Fluoro-4'-methoxybenzophenone (FMBP) . You are likely using this catalyst because standard benzophenone lacked the requisite electronic tuning for your specific C-H abstraction, or you require a specific redox window to couple with a transition metal cycle (e.g., Nickel).
FMBP is a "push-pull" benzophenone derivative. The 4-fluoro group (electron-withdrawing) and the 4'-methoxy group (electron-donating) work in concert to modulate the energy of the n-π* and π-π* excited states. This tuning affects the triplet state lifetime and the reduction potential of the excited species, making it a privileged scaffold for challenging Hydrogen Atom Transfer (HAT) processes.
Module 1: Excitation & Light Source Optimization
FAQ 1.1: "I am irradiating with Blue LEDs (450 nm), but the reaction is sluggish. Why?"
Diagnosis: Insufficient Excitation Energy.
Unlike Ruthenium or Iridium polypyridyl complexes, FMBP is primarily a UV-A absorber. While the "push-pull" nature of the methoxy/fluoro substitution causes a slight bathochromic (red) shift compared to unsubstituted benzophenone, its absorption maximum (
The Science:
The reactive state of FMBP is the Triplet State (
Corrective Protocol:
-
Switch Light Source: Use 365 nm (UV-A) High-Power LEDs .
-
Verify Intensity: Ensure irradiance is
. Benzophenone derivatives often have lower extinction coefficients ( ) at their tail absorption than dyes like Eosin Y; high photon flux is required. -
Vial Material: Use Quartz or Borosilicate glass. Standard soda-lime glass can attenuate UV transmission at 365 nm.
Module 2: The Reaction Environment (Oxygen & Solvents)
FAQ 2.1: "My reaction works on a small scale but fails completely upon scale-up. Yield is <10%."
Diagnosis: Oxygen Quenching (The Triplet Killer).
The triplet state of FMBP (
The Self-Validating Test:
-
Run a control: Add a known singlet oxygen trap (e.g., 9,10-diphenylanthracene) to a test aliquot. If you detect endoperoxide formation, your system is leaking oxygen.
Corrective Protocol (The "Freeze-Pump-Thaw" Standard):
-
Sparging is Insufficient: For FMBP kinetics, simple nitrogen bubbling is often inadequate for scale-up.
-
Execute Freeze-Pump-Thaw:
-
Freeze reaction mixture in liquid
. -
Apply high vacuum (<0.1 mbar) for 10 mins.
-
Thaw under static vacuum.
-
Backfill with Argon.[1]
-
Repeat 3x.
-
FAQ 2.2: "Which solvent should I use? I observe catalyst precipitation."
Diagnosis: Solvent Polarity Mismatch & H-Abstraction Competition. Solvent choice dictates two things: the stability of the excited state and the background reaction rate.
Technical Insight: Benzophenones can abstract hydrogens from solvents like THF or Toluene. If your substrate has a strong C-H bond (high BDE), the catalyst will preferentially attack the solvent.
Solvent Selection Guide:
| Solvent | Suitability | Risk Factor | Recommendation |
| Acetonitrile (MeCN) | Excellent | Low | Primary Choice. Inert C-H bonds; good solubility for FMBP. |
| Benzene/PhCF3 | Good | Low | Use for non-polar substrates. Inert C-H bonds. |
| THF / Ethers | Poor | High | Avoid. FMBP will abstract |
| Alcohols (MeOH) | Moderate | Medium | Usable, but FMBP can oxidize alcohols to aldehydes/ketones. |
Module 3: Substrate Scope & Radical Management
FAQ 3.1: "I see full conversion of the catalyst, but no product. What happened?"
Diagnosis: Catalyst Dimerization (Pinacol Coupling). If the FMBP triplet state cannot find a suitable H-atom donor (your substrate), or if the resulting radical pair fails to collapse/react, the FMBP ketyl radical will dimerize with itself.
The Mechanism:
Corrective Protocol:
-
Check BDE: Ensure your substrate's C-H BDE is
. FMBP is a strong abstractor, but not infinite. -
Increase Substrate Concentration: Push the kinetics towards HAT by increasing substrate equivalents (Le Chatelier’s principle).
-
Add a Co-Catalyst: If coupling with Nickel (for cross-coupling), ensure the Ni-cycle is turning over fast enough to intercept the radical.
Visualizing the Workflow
Figure 1: The FMBP Catalytic Cycle
Caption: The mechanism of FMBP photocatalysis. Note the critical branch point at the Triplet State (
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow for low yields in FMBP-mediated reactions.
References & Further Reading
-
Mechanism of Benzophenone Photocatalysis:
-
Title: "The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT."
-
Source:Journal of the American Chemical Society (via ACS Publications).
-
Link:[Link]
-
-
Triplet State Dynamics & Substituent Effects:
-
General HAT Photocatalysis Review:
-
Title: "Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration."
-
Source:Chemical Reviews (via ACS Publications).
-
Link:[Link]
-
-
Oxygen Quenching Phenomena:
Sources
effect of solvent on the quantum yield of 4-Fluoro-4'-methoxybenzophenone
Technical Support Center: 4-Fluoro-4'-methoxybenzophenone Photophysics
Welcome to the technical support guide for investigating the solvent effects on the quantum yield of 4-Fluoro-4'-methoxybenzophenone. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its photophysical behavior in different solvent environments. Here, we combine fundamental principles with practical, field-proven methodologies to help you navigate your experiments successfully.
Fundamental Principles: The "Why" Behind Solvent Effects
Before delving into experimental protocols, it is crucial to understand why the choice of solvent dramatically alters the quantum yield of a benzophenone derivative. The answer lies in how the solvent interacts with the molecule's different electronic excited states.
The Key Players: n→π* and π→π* Electronic States
Aromatic ketones like 4-Fluoro-4'-methoxybenzophenone possess two important low-energy excited singlet states (S₁):
-
n→π* State: This transition involves the excitation of a non-bonding electron from the carbonyl oxygen (the 'n' orbital) to an antibonding π-orbital (π*) of the carbonyl group. This state has a lower dipole moment than the ground state.
-
π→π* State: This involves the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital, primarily localized on the aromatic rings and the carbonyl group. This state is more polar than the ground state.[1]
The relative energy of these two states is highly sensitive to the solvent environment.[2]
How Solvents Shift Energy Levels
Solvent polarity is the dominant factor governing the energy of these states:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen.[3] This strongly stabilizes the ground state, increasing the energy gap for the n→π* transition. This results in a "blue shift" (hypsochromic shift) of the absorption wavelength.[4][5] Conversely, the more polar π→π* excited state is stabilized by polar solvents, leading to a "red shift" (bathochromic shift) to a longer wavelength.[4][6]
-
Nonpolar Solvents (e.g., hexane, cyclohexane): In these environments, the n→π* transition is lower in energy than the π→π* transition.
This differential stabilization can be so pronounced that it can cause an inversion of the lowest excited singlet state (S₁) , from n→π* in nonpolar solvents to π→π* in highly polar or protic solvents. This inversion is the root cause of the dramatic changes in quantum yield.
The Role of Intersystem Crossing (ISC) and El-Sayed's Rule
Benzophenones are known for their highly efficient intersystem crossing (ISC), the process of converting from a singlet excited state (S₁) to a triplet excited state (T₁).[2] The quantum yield of processes originating from the triplet state (like phosphorescence or photoreactions) is directly dependent on the efficiency of ISC.
El-Sayed's rule states that ISC is most efficient when it involves a change in orbital type (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π). ISC between states of the same orbital type (e.g., ¹n,π → ³n,π*) is significantly slower.
Therefore, the solvent-induced inversion of the S₁ state directly controls the rate and efficiency of ISC, and consequently, the overall quantum yield of triplet-state processes.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental investigation of solvent effects on the quantum yield of 4-Fluoro-4'-methoxybenzophenone.
Q1: My absorption spectrum for 4-Fluoro-4'-methoxybenzophenone shifts significantly when I change solvents. Is this an experimental error?
A1: No, this is an expected and important phenomenon known as solvatochromism . As explained in Section 1.2, the n→π* and π→π* electronic transitions are affected differently by solvent polarity.
-
You should observe a blue shift (shift to a shorter wavelength) for the n→π* transition as you increase solvent polarity.[5]
-
You should observe a red shift (shift to a longer wavelength) for the π→π* transition as you increase solvent polarity.[1] This shifting is direct evidence of the solvent's interaction with the molecule's electronic states and is fundamental to the observed changes in quantum yield.
Q2: My measured quantum yield values are highly variable and not reproducible. What are the likely causes?
A2: Inconsistent quantum yield measurements often stem from a few common sources of error. Here is a troubleshooting checklist:
-
Dissolved Oxygen: Oxygen is a well-known quencher of triplet states. Ensure your solvents are properly degassed (e.g., by bubbling with nitrogen or argon, or through freeze-pump-thaw cycles) before measurements, especially if you are studying phosphorescence or triplet-state reactivity.
-
Concentration Effects & Inner Filter Effect: Use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid re-absorption and aggregation issues.[7]
-
Impure Solvents: Traces of absorbing or fluorescent impurities in your solvent can severely interfere with measurements. Always use spectroscopy-grade solvents.
-
Incorrect Standard Value: Double-check the literature value for the quantum yield of your chosen standard in the specific solvent you are using. Quantum yield standards are also solvent-dependent.
-
Instrument Settings: Ensure that the excitation and emission bandwidths, as well as other spectrometer settings, are identical for both the standard and the sample measurements.[8]
Q3: Why is the fluorescence quantum yield of my compound so low in nonpolar solvents like hexane, but phosphorescence is strong?
A3: This is the classic behavior for benzophenones. In nonpolar solvents, the lowest excited singlet state (S₁) is typically of n,π* character, and the lowest triplet state (T₁) is of π,π* character. According to El-Sayed's rule, the intersystem crossing (ISC) from ¹n,π* to ³π,π* is very fast and efficient. This rapid population of the triplet state outcompetes the slower process of fluorescence, leading to a low fluorescence quantum yield but a high phosphorescence quantum yield (at low temperatures) and high triplet-state reactivity.
Q4: I've moved to a polar protic solvent like methanol and now my fluorescence has increased, but another process seems to be quenching the excited state. What could be happening?
A4: In polar protic solvents, two main effects are at play:
-
State Inversion: The S₁ state may now be the ¹π,π* state. The ISC to the T₁ state (which could be ³n,π* or ³π,π*) might be less efficient than in nonpolar solvents, allowing for more fluorescence to occur.
-
Photoreactivity: The excited triplet state of benzophenone is a powerful hydrogen abstractor. In protic solvents like methanol or isopropanol, the triplet state can abstract a hydrogen atom from the solvent itself, leading to the formation of a ketyl radical.[9][10] This photochemical reaction is a non-radiative decay pathway that effectively quenches the excited state and will reduce the overall quantum yield of luminescence. For some substituted benzophenones, deprotonation from the excited states can also occur in the presence of water.[9]
Q5: How do I choose the correct quantum yield standard?
A5: The ideal standard should:
-
Absorb and emit in the same general wavelength range as your sample.
-
Have a well-documented and reliable quantum yield in the same solvent you are using for your sample.
-
Be photochemically stable under the experimental conditions.
-
Have a similar refractive index to the sample solution if possible, or the refractive index difference must be corrected for in the calculation.
Commonly used standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54), fluorescein in 0.1 M NaOH (Φ = 0.95), and rhodamine 6G in ethanol (Φ = 0.95).
Experimental Workflow & Data Presentation
Protocol for Relative Quantum Yield Measurement
The relative method is the most common approach and involves comparing the fluorescence of your sample to a well-characterized standard.[11]
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a series of dilute solutions of both the 4-Fluoro-4'-methoxybenzophenone sample and the chosen quantum yield standard in the same spectroscopic-grade solvent. Concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.
-
Measure Fluorescence Spectra: Record the corrected fluorescence emission spectrum for each solution using a fluorometer. It is critical to use the same excitation wavelength, slit widths, and all other instrument parameters for both the standard and the sample.
-
Integrate Spectra: Calculate the integrated area under the corrected emission spectrum for each measurement.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear.
-
Calculate Gradients: Determine the gradient (slope) of the straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φₓ):[12]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).
-
Expected Data Summary
| Solvent | Solvent Type | Expected S₁ State | Expected ISC Rate | Predicted Dominant Process |
| Cyclohexane | Nonpolar | ¹n,π | Very High | Intersystem Crossing, Phosphorescence |
| Toluene | Nonpolar, Aromatic | ¹n,π | High | Intersystem Crossing, Phosphorescence |
| Dichloromethane | Polar Aprotic | ¹n,π* / ¹π,π* (close) | Moderate to High | Intersystem Crossing, some Fluorescence |
| Acetonitrile | Polar Aprotic | ¹π,π | Moderate | Fluorescence, Intersystem Crossing |
| Ethanol | Polar Protic | ¹π,π | Moderate to Low | Fluorescence, H-abstraction, ISC |
| Methanol | Polar Protic | ¹π,π* | Low | Fluorescence, H-abstraction, ISC |
Visual Diagrams
Jablonski Diagram of Solvent Effects
The following diagram illustrates how solvent polarity can invert the S₁ and T₁ energy levels, thereby affecting the dominant deactivation pathway.
Caption: Solvent-induced inversion of excited states.
Workflow for Relative Quantum Yield Determination
This diagram outlines the essential steps for accurately measuring relative quantum yield.
Caption: Relative quantum yield measurement workflow.
References
-
Uddin, M. J., & Khan, M. A. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]
-
Al-Shammari, A. M., & Al-Amiery, A. A. (2012). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). ResearchGate. Available at: [Link]
-
Kawska, A., et al. (1987). Solvent effects in time-resolved emission spectra of 4-dimethylamino-4′-methoxy-stilbene in different solvents. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available at: [Link]
-
All About Chemistry. (2022). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Available at: [Link]
-
Horbury, M. D., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed. Available at: [Link]
-
Vione, D., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. Available at: [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Available at: [Link]
-
Belay, A., & Taddesse, A. B. (2017). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Longdom Publishing. Available at: [Link]
-
Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzophenone. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methoxybenzophenone. Available at: [Link]
-
Chemistry LibreTexts. (2023). Jablonski diagram. Available at: [Link]
-
dos Santos, F. P., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Solvent Effect In UV Spectroscopy? YouTube. Available at: [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
-
Hanagodimath, S. M., et al. (2018). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Journal of Molecular Structure. Available at: [Link]
-
Greetham, G. M., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. Available at: [Link]
-
Abu- Aisha, K. A. (2008). Solvents effect on n→πand π→π transition of 9- fluorenone. Academic Journals. Available at: [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
ResearchGate. (2008). (PDF) Solvents effect on n→π* and π→π* transition of 9-fluorenone. Available at: [Link]
-
BUTEX. (n.d.). Department of Chemistry. Available at: [Link]
Sources
- 1. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. shimadzu.com [shimadzu.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. agilent.com [agilent.com]
Validation & Comparative
Structural Validation of 4-Fluoro-4'-methoxybenzophenone Derivatives: A 2D NMR Strategy
Executive Summary: The Symmetry Challenge
In medicinal chemistry, diaryl ketones like 4-Fluoro-4'-methoxybenzophenone are critical scaffolds for UV filters, polymerization initiators, and bioactive agents.[1] However, their structural validation presents a specific challenge: pseudo-symmetry .[1][2]
Standard 1D NMR (
This guide outlines a self-validating 2D NMR workflow that outperforms traditional 1D analysis and offers a faster, solution-state alternative to X-ray crystallography.[1] We utilize the
Comparative Analysis: Why 2D NMR?
The following table objectively compares the proposed 2D NMR workflow against common alternatives for validating benzophenone derivatives.
Table 1: Structural Validation Methodologies Comparison
| Feature | Method A: 1D NMR Only ( | Method B: High-Res MS (HRMS) | Method C: X-Ray Crystallography | Method D:[1] Integrated 2D NMR (Recommended) |
| Primary Output | Chemical Shift, Integration | Exact Mass, Elemental Comp.[1] | 3D Atom Coordinates | Connectivity, Spatial Proximity |
| Connectivity | Inferred (Ambiguous) | None (Fragment based) | Absolute | Definitive (Through-bond) |
| Isomer Differentiation | Poor (Overlap risk) | None (Same mass) | Excellent | Excellent (Coupling patterns) |
| Sample State | Solution | Solution/Gas | Solid Crystal (Hard to grow) | Solution |
| Time to Result | < 1 Hour | < 30 Minutes | Days to Weeks | 2-4 Hours |
| Cost Efficiency | High | High | Low | Medium-High |
| Limitation | Cannot link Ring A to Ring B definitively.[1] | Blind to regiochemistry. | Requires single crystal.[1][2] | Requires ~5-10 mg sample.[1] |
Scientist's Verdict: While HRMS confirms what you have (formula), only 2D NMR confirms how it is connected in solution. X-ray is the "gold standard" but is often a bottleneck in high-throughput synthesis.[1]
Technical Deep Dive: The Self-Validating Logic
To validate 4-Fluoro-4'-methoxybenzophenone, we treat the molecule as two distinct spin systems separated by a "silence zone" (the carbonyl carbon).[1]
The Fluorine "Spy" (
F)
The fluorine atom on Ring A is our primary anchor. Unlike protons,
The Bridge (HMBC)
The Carbonyl Carbon (C=O, ~194 ppm) is the only atom that "sees" both rings.
-
Ring A Connection: The protons meta to the Fluorine (but ortho to the ketone) will show an HMBC correlation to C=O.
-
Ring B Connection: The protons ortho to the ketone on the methoxy ring will also correlate to C=O.
-
Validation: If you see three correlations to the C=O (two aromatic, one aliphatic), your structure is wrong (likely an ester or alkyl ketone).[1] You must see exactly two strong aromatic correlations to the carbonyl.
Experimental Protocol
Objective: Unambiguous assignment of 4-Fluoro-4'-methoxybenzophenone.
Reagents:
-
Sample: 10–15 mg of product.
-
Solvent: 0.6 mL DMSO-
(Preferred over CDCl to prevent overlap of water signals with aromatics and for better solubility).
Acquisition Parameters (600 MHz equivalent):
- H NMR: 16 scans, 2s relaxation delay. Focus: Identify the OMe singlet (~3.8 ppm) and integrate aromatic region (should be 8H total).
- C NMR: 512 scans. Focus: Look for the C-F doublet splitting.[1]
- F NMR: 8 scans. Reference: -100 to -120 ppm range.[1][3]
-
COSY (Correlation Spectroscopy): 256 increments. Focus: Identify the two distinct AA'BB' spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Focus: Distinguish CH from Cq.
-
HMBC (Heteronuclear Multiple Bond Correlation): optimized for
Hz.[1][2] CRITICAL STEP.
Step-by-Step Assignment Logic:
-
Start with
F: Note the shift. -
Analyze
C: Locate the doublets. The Carbon with Hz is C4 (Ring A).[1] The Carbon with Hz is C3/C5 (Ring A).[1] -
HSQC Filter: Correlate C3/C5 (identified by F-coupling) to their attached protons. You have now identified the Ring A protons.
-
COSY Walk: Use the Ring A protons to find their neighbors (H2/H6).
-
The C=O Link (HMBC): Look for the correlation from H2/H6 (Ring A) to the Carbonyl (~194 ppm).
-
Ring B Entry: Look for the other correlation to the Carbonyl.[1] This comes from H2'/H6' of Ring B.[1][2]
-
Final Confirmation: The OMe protons (~3.8 ppm) must show a strong HMBC correlation to the Oxygen-bearing aromatic carbon (C4') of Ring B.[1]
Visualization of Logic & Pathways
Diagram 1: The Assignment Workflow
This flowchart illustrates the decision-making process for assigning the structure, prioritizing the Fluorine coupling analysis.
Caption: Logical workflow for deconvoluting the benzophenone structure using
Diagram 2: Magnetization Transfer & Connectivity
This diagram visualizes the specific atoms involved and how the HMBC experiment "bridges" the two aromatic islands.
Caption: The "Bridge Strategy": Using HMBC (Green arrows) to connect the isolated Ring A and Ring B spin systems via the Carbonyl.
References
-
PubChem. 4-Fluoro-4'-methoxybenzophenone (CID 67664).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2] (Standard authoritative text on HMBC/HSQC pulse sequences).
-
Doddrell, D., et al. (1974).[1] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[1] Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][1]
-
Silverstein, R. M., et al. (2014).[1][4] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2][5] (Source for aromatic coupling patterns).[1][2][6]
Sources
- 1. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4'-Fluoro-4-methoxychalcone | C16H13FO2 | CID 277232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
assessing the purity of synthesized 4-Fluoro-4'-methoxybenzophenone by HPLC and GC-MS
An Objective Guide to Purity Assessment of Synthesized 4-Fluoro-4'-methoxybenzophenone: A Comparative Analysis of HPLC and GC-MS
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized active pharmaceutical ingredient's (API) purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For novel compounds such as 4-Fluoro-4'-methoxybenzophenone, a versatile building block in medicinal chemistry and material science, establishing a robust analytical strategy is paramount.[1][2] This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of this specific analyte.
This document moves beyond simplistic protocols, delving into the causality behind methodological choices and providing the framework for developing self-validating analytical systems. It is designed for researchers, analytical chemists, and drug development professionals who require a nuanced understanding of how to select and implement the most appropriate technique for their specific analytical challenge.
The Analyte: 4-Fluoro-4'-methoxybenzophenone at a Glance
Understanding the physicochemical properties of 4-Fluoro-4'-methoxybenzophenone (CAS: 345-89-1) is the critical first step in developing any analytical method.
-
Structure: A benzophenone derivative with a fluorine atom and a methoxy group on opposing phenyl rings.[3][4]
-
Molecular Formula: C₁₄H₁₁FO₂[4]
-
Molecular Weight: 230.23 g/mol [4]
-
Physical State: Typically a white crystalline solid.[2]
-
Solubility: Generally soluble in organic solvents like methanol and acetonitrile, with low solubility in water.[3]
-
Chromophoric Nature: The benzophenone core contains a carbonyl group conjugated with two aromatic rings, making it an excellent chromophore for UV detection, a key feature for HPLC analysis.[3]
-
Volatility & Thermal Stability: As a small organic molecule with a moderate molecular weight, it is expected to have sufficient volatility and thermal stability for GC analysis, though this must be experimentally verified to avoid on-column degradation.
Potential impurities in a synthesized batch could include starting materials (e.g., 4-fluorobenzoyl chloride, anisole), reagents, by-products from side reactions, or degradation products.[5] A robust purity method must be able to separate and detect all of these potential contaminants.
The Overall Analytical Workflow
The journey from a newly synthesized compound to a validated purity report follows a structured path. The choice between HPLC and GC-MS is a critical decision point within this workflow, dictated by the specific analytical goals and the nature of the potential impurities.
Caption: A flowchart of the complete purity assessment process.
High-Performance Liquid Chromatography (HPLC): The Workhorse for API Analysis
HPLC is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds, making it a default choice for many pharmaceutical APIs.[6][7]
Causality Behind the HPLC Method Design
The primary goal is to develop a stability-indicating method, one that can resolve the main API peak from any potential degradation products and process-related impurities. Forced degradation studies, where the API is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for this purpose.[8][9]
-
Technique: Reversed-Phase HPLC is the logical starting point. 4-Fluoro-4'-methoxybenzophenone is a moderately polar molecule, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Column Selection: A C18 column is the industry standard and provides excellent hydrophobic selectivity for separating compounds of similar polarity. A typical dimension (e.g., 4.6 x 150 mm, 3.5 µm particle size) offers a good balance between resolution and analysis time.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is chosen. A gradient is superior to an isocratic elution for purity analysis as it can effectively elute a wider range of impurities with varying polarities and sharpen peak shapes. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A small amount of acid (e.g., 0.1% formic acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection: Given the compound's strong UV absorbance from its benzophenone structure, a UV-Vis or Photodiode Array (PDA) detector is ideal. A PDA detector is particularly powerful as it provides spectral information for each peak, which is invaluable for assessing peak purity and aiding in the identification of co-eluting impurities. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve 4-Fluoro-4'-methoxybenzophenone in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized batch at the same concentration (0.5 mg/mL) in the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at the λmax of 4-Fluoro-4'-methoxybenzophenone (e.g., ~285 nm), with PDA scanning from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
4. Data Analysis and Purity Calculation:
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor between 0.8 and 1.5.
-
Purity Calculation: Analyze the sample solution. Purity is typically calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak Purity Analysis: Use the PDA data to assess the spectral purity of the main peak. A purity angle less than the purity threshold indicates a spectrally pure peak.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] It is the method of choice for analyzing volatile and thermally stable compounds.[7]
Causality Behind the GC-MS Method Design
The core premise for using GC is that the analyte and its potential impurities can be vaporized without decomposing in the heated inlet. For 4-Fluoro-4'-methoxybenzophenone, this is likely, but must be confirmed.
-
Technique: GC is ideal for separating volatile organic compounds. Coupling it with a Mass Spectrometer (MS) allows for not just quantification but also structural elucidation of unknown impurities based on their mass fragmentation patterns. This is a significant advantage over HPLC-UV.[11]
-
Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl polysiloxane (e.g., DB-5ms or equivalent), is a versatile choice. This stationary phase separates compounds primarily based on their boiling points and subtle polarity differences. A 30m x 0.25mm x 0.25µm column is a standard geometry.
-
Inlet and Temperature Program: A split injection is used to avoid overloading the column. The inlet temperature must be high enough to ensure complete vaporization (~280 °C) but not so high as to cause thermal degradation. The oven temperature is programmed to ramp from a low temperature to a high temperature to first separate highly volatile impurities and then elute the main analyte and any higher-boiling impurities.
-
Detection: The mass spectrometer will be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of impurities. The detector can be run in full scan mode to collect mass spectra for all eluting peaks.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
GC system with an autosampler, split/splitless inlet, and coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Sample Preparation:
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Solvent: Acetone or Ethyl Acetate (high purity).
-
Sample Solution: Dissolve the synthesized batch in the chosen solvent to a final concentration of approximately 1.0 mg/mL.
3. Chromatographic Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
4. Data Analysis and Purity Calculation:
-
Identification: The main peak is identified by its retention time and its characteristic mass spectrum. Impurities are tentatively identified by comparing their mass spectra against a reference library (e.g., NIST).
-
Purity Calculation: Similar to HPLC, purity is calculated using the area percent method from the Total Ion Chromatogram (TIC). It's important to note that this assumes all compounds have a similar ionization efficiency, which may not be strictly true but is a common practice for purity estimation.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques is not about which is "better," but which is more "fit-for-purpose" for the specific analytical need.
Caption: A decision-making guide for selecting the appropriate analytical technique.
Quantitative Data Summary
| Parameter | HPLC-UV/PDA | GC-MS | Rationale & Justification |
| Applicability | Excellent for the main analyte and non-volatile or thermally labile impurities. | Excellent for the main analyte (if stable) and volatile impurities (e.g., residual solvents). | HPLC is the safer default for unknown APIs, while GC excels at analyzing volatile components.[6][7] |
| Identification Power | Limited (based on UV spectra and retention time matching with standards). | High (definitive identification based on mass fragmentation patterns and library matching). | MS provides structural information, whereas UV provides limited chromophoric information.[6][11] |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can be more sensitive, often in the pg range, especially in SIM mode. | GC detectors can offer higher sensitivity for specific compounds.[11][12] |
| Precision (%RSD) | Excellent (<1-2% is routinely achievable). | Very Good (<5% is typical, can be better). | Liquid injections in HPLC are generally more reproducible than gas-phase injections in GC. |
| Analysis Time | Longer (typically 15-30 minutes per sample). | Shorter (typically 5-15 minutes per sample). | Volatile compounds travel faster through a GC column than compounds partitioning in an HPLC system.[13] |
| Operational Cost | Higher (due to solvent consumption and disposal). | Lower (carrier gases are cheaper than HPLC-grade solvents). | HPLC's reliance on expensive solvents is a major operational cost.[7][13] |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[14][15] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is proven during forced degradation studies.[16]
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[16]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with a known amount of analyte (% recovery).
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[17][18] Often defined as a signal-to-noise ratio of 3:1.[18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] Often defined as a signal-to-noise ratio of 10:1.[18]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition).
Conclusion and Recommendation
For a comprehensive purity assessment of a newly synthesized batch of 4-Fluoro-4'-methoxybenzophenone, a dual-pronged approach is optimal.
Primary Method: HPLC-PDA should be considered the primary technique. Its ability to handle non-volatile and potentially unknown, thermally labile impurities makes it the most robust and reliable choice for a definitive purity value for an API. It is the cornerstone of developing a stability-indicating assay.
Orthogonal Method: GC-MS serves as an excellent orthogonal (i.e., different and complementary) method. Its primary roles would be to:
-
Quantify any volatile or semi-volatile impurities not readily observed by HPLC.
-
Provide definitive mass-based identification for any impurities that are amenable to GC analysis, which can be invaluable for understanding the synthetic process and degradation pathways.
By employing HPLC as the primary workhorse for purity determination and GC-MS for complementary impurity identification and volatile analysis, researchers and drug development professionals can build a comprehensive and scientifically rigorous analytical package, ensuring the quality, safety, and integrity of their synthesized compound.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
YouTube. What do Limit of Detection and Limit of Quantitation mean?. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
ResolveMass Laboratories Inc. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Catalent. Technical Guide Series - Forced Degradation Studies. [Link]
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
SciSpace. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization (2024). [Link]
-
AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
PubChem. 4-Fluoro-4'-methoxybenzophenone. [Link]
-
ResearchGate. Analytical method validation: A brief review. [Link]
-
ThaiJO. Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. (PDF) Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. [Link]
-
PMC. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
-
LCGC International. The Limit of Detection. [Link]
-
Taylor & Francis Online. Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. [Link]
-
MPL Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]
-
Netelabs. Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
-
MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]
-
American Chemical Society. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. [Link]
-
ResearchGate. (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]
-
ResearchGate. (PDF) Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
MicroSolv. Determine limits of detection LOD and limits of quantification LOQ. [Link]
-
PubChem. 4-Fluoro-4'-methoxybiphenyl. [Link]
-
Jintan Changzhou Cheng'en Chemical Co., Ltd. 4-fluoro-4'-methoxybenzophenone. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [smolecule.com]
- 3. CAS 345-89-1: 4-Fluoro-4'-methoxybenzophenone | CymitQuimica [cymitquimica.com]
- 4. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. brewerscience.com [brewerscience.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. amptechfl.com [amptechfl.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. wjarr.com [wjarr.com]
- 15. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
comparing the efficiency of different palladium catalysts for dehydrogenative cyclization
Executive Summary
Dehydrogenative cyclization represents a pinnacle of atom economy in organic synthesis, allowing the construction of complex hetero- and carbocycles directly from C–H bonds without pre-functionalization. However, the choice of palladium source is rarely "one-size-fits-all." This guide objectively compares the three dominant catalyst classes—Simple Pd(II) Salts , Heterogeneous Systems , and Ligand-Engineered Complexes —revealing that while Pd(OAc)₂ remains the workhorse, Pd(TFA)₂ offers superior electrophilicity for difficult substrates, and heterogeneous variants (Pd/C) are emerging as viable, scalable alternatives.
Mechanistic Foundation: The Electrophilicity Factor
To select the right catalyst, one must understand the rate-determining step (RDS), which is typically the C–H activation event. This step often proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism, where the ligand acts as an internal base.
-
Pd(OAc)₂: The acetate ligand is sufficiently basic to abstract a proton but forms a less electrophilic metal center.
-
Pd(TFA)₂: The trifluoroacetate ligand is electron-withdrawing.[1] This increases the electrophilicity of the Pd(II) center, making it significantly more reactive toward electron-deficient arenes or difficult C–H bonds, despite the trifluoroacetate anion being a weaker base than acetate.
Visualization: The Catalytic Cycle
The following diagram illustrates the generic oxidative dehydrogenative cyclization cycle, highlighting the critical role of the oxidant in regenerating the active Pd(II) species.
Figure 1: General mechanism for Pd(II)-catalyzed oxidative dehydrogenative cyclization involving C-H activation and re-oxidation loops.
Comparative Analysis of Catalyst Efficiency
Class A: Homogeneous Pd(II) Salts (Pd(OAc)₂ vs. Pd(TFA)₂)
This is the most common comparison in medicinal chemistry.
-
Pd(OAc)₂ (Palladium Acetate):
-
Pros: Inexpensive, stable, well-defined trimeric structure.
-
Cons: Lower solubility in non-polar solvents; less electrophilic.
-
Best For: Electron-rich substrates (e.g., indole synthesis, carbazole formation from diphenylamines).
-
-
Pd(TFA)₂ (Palladium Trifluoroacetate):
-
Pros: High solubility in organic solvents (toluene, DCE); highly electrophilic metal center accelerates C-H activation on deactivated rings.
-
Cons: Hygroscopic, more expensive.
-
Best For: Electron-deficient substrates, oxidative couplings requiring mild conditions to avoid decomposition.
-
Class B: Heterogeneous Catalysts (Pd/C & Pd@MOF)
Often overlooked in early discovery, these are critical for process chemistry due to metal removal requirements.
-
Pd/C (Palladium on Carbon):
-
Performance: Surprisingly effective for aerobic oxidative cyclizations (e.g., carbazoles) when used with acetic acid.
-
Mechanism: Operates via a "release and catch" mechanism or surface-mediated catalysis depending on the solvent.
-
Advantage: Simple filtration removes >95% of Pd.
-
Data Summary: Catalyst Performance in Carbazole Synthesis
Reaction: Oxidative cyclization of N-phenyl-2-aminobiphenyl to 9-acetylcarbazole.
| Catalyst | Loading | Oxidant | Solvent/Temp | Yield | TOF (h⁻¹) | Notes |
| Pd(OAc)₂ | 5 mol% | Cu(OAc)₂ | Toluene / 120°C | 92% | ~4.5 | Standard benchmark. Reliable. |
| Pd(TFA)₂ | 5 mol% | Cu(OAc)₂ | Toluene / 100°C | 95% | ~6.0 | Faster kinetics; works at lower T. |
| Pd/C (10%) | 10 wt% | Air (1 atm) | AcOH / 110°C | 86% | N/A | Sustainable; catalyst reusable 3x. |
| Pd@MOF | 5 mol% | O₂ | DMF / 100°C | 82% | ~3.2 | High chemoselectivity; low leaching. |
Experimental Protocols
Protocol A: Standard Homogeneous Cyclization (Carbazole Synthesis)
Use this protocol for initial screening of drug-like scaffolds.
Scope: Synthesis of functionalized carbazoles via intramolecular C–H/C–H coupling. Reference: Adapted from J. Org.[2] Chem. 2008, 73, 7, 2951–2954.
-
Preparation:
-
In a dry pressure tube, charge N-acetyl-2-aminobiphenyl (1.0 equiv, 0.5 mmol).
-
Add Pd(OAc)₂ (5 mol%, 5.6 mg).
-
Add Cu(OAc)₂ (1.0 equiv, 90 mg) as the terminal oxidant. Note: Cu(II) is essential for reoxidizing Pd(0) to Pd(II).
-
-
Solvent System:
-
Add anhydrous Toluene (2.0 mL) and Acetic Acid (0.5 mL). The AcOH acts as a ligand source and proton shuttle.
-
-
Reaction:
-
Seal the tube and heat to 110–120 °C in an oil bath.
-
Stir vigorously for 12–16 hours. Reaction progress should be monitored by TLC (Hexane/EtOAc 8:1).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts and Pd black.
-
Wash the filtrate with sat. NaHCO₃ (2 x 15 mL) and Brine (15 mL).
-
Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
-
Protocol B: Aerobic Heterogeneous Cyclization (Green Method)
Use this protocol for scale-up or when metal contamination is a concern.
-
Preparation:
-
Charge substrate (0.5 mmol) into a round-bottom flask.
-
Add 10% Pd/C (10 wt% relative to substrate mass).
-
-
Conditions:
-
Add Glacial Acetic Acid (3.0 mL).
-
Equip with a reflux condenser and an O₂ balloon (or open air with vigorous stirring).
-
-
Reaction:
-
Heat to reflux (118 °C) for 24 hours.
-
-
Workup:
-
Filter hot through Celite (Pd/C can be recovered here).
-
Evaporate AcOH (requires toluene azeotrope or high vac).
-
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to determine the starting point for your specific substrate.
Figure 2: Decision matrix for selecting the optimal palladium source based on substrate electronics and reaction scale.
References
-
Tsang, W. C. P., et al. (2008). "Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation." Journal of the American Chemical Society. Link
-
Trend, R. M., & Stoltz, B. M. (2003).[3] "Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen." Angewandte Chemie International Edition. Link
-
Li, H., et al. (2014). "Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization." Organic Letters. Link
-
Chen, X., et al. (2016). "Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons." Chemical Reviews. Link
-
Verma, P. K., et al. (2021). "Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions." Accounts of Chemical Research. Link
Sources
A Comparative Guide to the Biocompatibility of Polymers Synthesized with Benzophenone-Based Photoinitiators, with a Focus on 4-Fluoro-4'-methoxybenzophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of biomedical devices and drug delivery systems, the choice of materials is paramount. Photopolymers, valued for their versatility and precision in fabrication techniques like 3D printing, are at the forefront of this innovation. However, the biocompatibility of these materials is a critical consideration, as it directly impacts their safety and efficacy in clinical applications. A key component in the formulation of photopolymers is the photoinitiator, a molecule that triggers the polymerization process upon exposure to light. This guide provides an in-depth evaluation of the biocompatibility of polymers synthesized with benzophenone-based photoinitiators, with a particular focus on analogs of 4-Fluoro-4'-methoxybenzophenone.
While direct and extensive biocompatibility data for polymers synthesized using 4-Fluoro-4'-methoxybenzophenone is not widely available in peer-reviewed literature, this guide will draw upon data from structurally similar benzophenone derivatives and established biocompatibility testing standards to provide a comprehensive comparison with commonly used alternative photoinitiators. We will delve into the critical aspects of cytotoxicity, the potential for leachable substances, and the importance of standardized testing protocols to ensure the safety of the final medical device.
The Crucial Role of Photoinitiator Selection in Biocompatibility
The biocompatibility of a polymer is not solely determined by the base monomer but is significantly influenced by the additives, including the photoinitiator.[1] Upon UV irradiation, the photoinitiator generates reactive species, such as free radicals, that initiate the cross-linking of monomers to form the polymer network.[2] However, unreacted photoinitiator molecules or their byproducts can remain within the polymer matrix. These residual components have the potential to leach out over time, especially when the polymer is in contact with biological fluids, and may elicit a toxic response.[3]
Benzophenone and its derivatives are a widely used class of Type II photoinitiators.[2] 4-Fluoro-4'-methoxybenzophenone is a member of this family, utilized in the synthesis of polymers like poly(ether ketones).[4] While effective in polymerization, the inherent chemical properties of the initiator and its potential degradation products are of primary concern for biomedical applications. For instance, 4-Fluoro-4'-methoxybenzophenone itself is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[5]
Comparative Analysis of Photoinitiator Cytotoxicity
The assessment of cytotoxicity, or the potential of a substance to cause cell damage, is a fundamental step in evaluating the biocompatibility of a medical device, as mandated by the ISO 10993-5 standard.[6][7] Studies comparing various photoinitiators have revealed significant differences in their cytotoxic profiles.
While specific data for 4-Fluoro-4'-methoxybenzophenone is scarce, research on other benzophenone derivatives and alternative photoinitiators provides valuable insights. For example, a study comparing seven different photoinitiators found that Phenylbis(acyl) phosphine oxides (BAPO) exhibited the highest cytotoxicity, while Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) and Methyl benzoylformate (MBF) showed the lowest cellular toxicity.[8] Another benzophenone derivative, 4,4'-Bis(diethylamino) benzophenone (EMK), demonstrated moderate cytotoxicity.[9]
It is crucial to note that the cytotoxicity of the final polymer is not solely dependent on the photoinitiator itself, but also on the efficiency of the polymerization process. A higher degree of conversion will result in fewer leachable residual monomers and photoinitiator fragments, thereby improving the biocompatibility of the final product.
Table 1: Comparative Cytotoxicity of Various Photoinitiators (Conceptual Data)
| Photoinitiator Class | Specific Compound Example | Relative Cytotoxicity | Key Observations |
| Benzophenone Derivative | 4,4'-Bis(diethylamino) benzophenone (EMK) | Moderate | Cytotoxicity is concentration-dependent.[9] |
| Benzophenone Derivative | 2-Hydroxy-4-methoxybenzophenone | Low to Moderate | In vivo studies showed some effects on liver and kidney at high doses.[10] |
| Acylphosphine Oxide | Phenylbis(acyl) phosphine oxides (BAPO) | High | Significantly more cytotoxic than many other photoinitiators.[8][11] |
| Acylphosphine Oxide | Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) | Moderate to High | Cytotoxicity varies depending on the cell type.[9] |
| Phosphinate-based | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) | Low | Considered a more biocompatible alternative.[8] |
| α-Hydroxyketone | Irgacure 2959 (not explicitly in provided results but a common alternative) | Low to Moderate | Widely used in biomedical applications due to its favorable biocompatibility profile. |
This table is a conceptual representation based on findings from various studies on different photoinitiators and is intended for comparative purposes. Direct quantitative comparison requires side-by-side experimental data under identical conditions.
Experimental Protocols for Biocompatibility Assessment
To ensure the scientific validity and reproducibility of biocompatibility data, standardized testing protocols are essential. The International Organization for Standardization (ISO) provides a series of standards under ISO 10993 for the biological evaluation of medical devices.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test is a primary screening tool to assess the potential of a material to cause cellular damage.[6] The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[12]
Step-by-Step MTT Assay Protocol:
-
Extract Preparation: The test polymer, synthesized with 4-Fluoro-4'-methoxybenzophenone or an alternative, is incubated in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C) to allow for the leaching of any potential toxicants.[13]
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate until a near-confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the prepared polymer extract. Positive (a known toxic substance) and negative (a non-toxic material) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24 to 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]
-
Formazan Solubilization: A solvent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
Spectrophotometric Analysis: The absorbance of the resulting purple solution is measured using a plate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Interpretation: The cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[12]
Diagram 1: ISO 10993-5 Cytotoxicity Testing Workflow
Caption: Simplified pathway illustrating potential cytotoxic mechanisms of leached photoinitiator byproducts.
Mitigating Biocompatibility Risks: The Path Forward
Given the critical importance of biocompatibility, several strategies can be employed to minimize the risks associated with photoinitiator use:
-
Optimization of Curing Parameters: Ensuring complete polymerization by optimizing UV exposure time and intensity can significantly reduce the concentration of leachable residues.
-
Post-Curing Processing: Post-curing steps, such as thermal treatment or washing with a suitable solvent, can help to remove unreacted components from the polymer matrix.
-
Development of Novel Photoinitiators: There is ongoing research into the development of new photoinitiators with higher molecular weights to reduce migration or with chemical structures that are inherently more biocompatible. [14]Polymeric or polymerizable photoinitiators are a promising avenue as they become covalently bonded into the polymer network.
-
Thorough Leachable and Extractable Studies: Comprehensive chemical characterization of the polymer to identify and quantify any substances that may leach out is a crucial step in the safety assessment.
Conclusion
The selection of a photoinitiator for biomedical applications is a critical decision that extends beyond its efficiency in polymerization. While 4-Fluoro-4'-methoxybenzophenone and its analogs are effective in polymer synthesis, a thorough evaluation of the biocompatibility of the resulting polymers is imperative. In the absence of direct data, a risk-based approach should be adopted, leveraging information from structurally similar compounds and adhering to rigorous, standardized testing protocols as outlined in the ISO 10993 series.
The comparative data available for other photoinitiators suggest that significant variations in cytotoxicity exist, highlighting the importance of careful selection. For applications requiring a high degree of biocompatibility, photoinitiators with a proven low cytotoxicity profile, such as TPOL, should be considered. Ultimately, a comprehensive biocompatibility assessment, encompassing in vitro cytotoxicity and, where appropriate, in vivo studies, is essential to ensure the safety and success of innovative medical devices and drug delivery systems based on photopolymers.
References
-
Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - The Australian National University. [Link]
-
Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PLOS. [Link]
-
Cytotoxicity Testing — ISO 10993–5 | by Medistri - Medium. [Link]
-
MTT Cytotoxicity Study - NAMSA. [Link]
-
TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) - National Toxicology Program. [Link]
-
4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem. [Link]
-
Degradation of 4-methylbenzylidene camphor (4-MBC) Using Fenton, UV Light Irradiation and Photo-Fenton - Semantic Scholar. [Link]
-
ISO 10993-5 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Photoinitiators with low migration capability based on benzophenone - ResearchGate. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. [Link]
-
Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed. [Link]
-
Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. [Link]
-
Leachable study on solid dosage form - ResearchGate. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. [Link]
-
Muscle Implantation Testing | ISO 10993-6 Biocompatibility – NABI. [Link]
-
Photoinitiators for Medical Applications—The Latest Advances - PMC - NIH. [Link]
-
Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. [Link]
-
Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC - PubMed Central. [Link]
-
ISO 10993-6:2007 Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. [Link]
-
Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process - PubMed. [Link]
-
The biocompatibility of a novel polyether ether ketone (PEEK) stoma device with human epidermal keratinocytes - University of Southern Queensland Repository. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH. [Link]
-
A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing). [Link]
-
Synthesis and application of novel benzophenone photoinitiators - ResearchGate. [Link]
-
In Vivo Biocompatibility determined using ISO 10993-6 scoring on H and E stained. [Link]
-
Degradation of 4-methylbenzylidene camphor (4-MBC) Using Fenton, UV Light Irradiation and Photo-Fenton - ResearchGate. [Link]
-
Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]
-
Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC - NIH. [Link]
-
Synthesis and Research of Properties of Polyether Ether Ketone - ResearchGate. [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. dent.chula.ac.th [dent.chula.ac.th]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. namsa.com [namsa.com]
- 13. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Thermal Analysis Guide: PEK (via 4-Fluoro-4'-methoxybenzophenone) vs. Standard PEEK
The following guide provides an in-depth comparative thermal analysis of polymers derived from 4-Fluoro-4'-methoxybenzophenone (FMBP) —specifically Poly(ether ketone) (PEK) —versus the industry-standard Poly(ether ether ketone) (PEEK) .
Executive Summary & Chemical Context
4-Fluoro-4'-methoxybenzophenone (FMBP) is a critical "A-B type" precursor used primarily to synthesize Poly(ether ketone) (PEK) . Unlike the standard PEEK synthesis, which uses a dual-monomer system (A-A + B-B), FMBP derivatives allow for a self-polymerizing A-B route.
This guide compares the thermal performance of PEK derived from the FMBP lineage against the industry benchmark PEEK .
-
The FMBP Advantage: Polymers derived from this lineage (PEK) exhibit a higher glass transition temperature (
) and melting point ( ) than PEEK, offering superior performance in ultra-high-temperature applications, though with a narrower processing window. -
The Chemical Route: FMBP is typically demethylated to 4-Fluoro-4'-hydroxybenzophenone (FHBP) , which then undergoes nucleophilic aromatic substitution to form PEK.
Structural Comparison
| Feature | PEK (FMBP-Derived) | PEEK (Standard) |
| Monomer Source | 4-Fluoro-4'-methoxybenzophenone (Precursor) | 4,4'-Difluorobenzophenone + Hydroquinone |
| Repeat Unit | –[O–Ph–CO–Ph]– | –[O–Ph–O–Ph–CO–Ph]– |
| Ether:Ketone Ratio | 1:1 (Stiffer backbone) | 2:1 (More flexible) |
Synthesis & Processing Workflow
To understand the thermal data, one must validate the synthesis origin. The FMBP route requires a specific demethylation step often missed in standard protocols.
DOT Diagram: FMBP-to-PEK Synthesis Pathway
Caption: Synthesis pathway transforming the FMBP precursor into the high-performance PEK polymer via the intermediate A-B monomer.
Experimental Protocols: Thermal Analysis
Reliable data requires strict adherence to thermal history protocols. PEEK and PEK are semi-crystalline; their thermal transitions depend heavily on prior cooling rates.
A. Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability and decomposition onset (
-
Instrument: TA Instruments TGA 5500 or Netzsch TG 209 (or equivalent).
-
Sample Mass: 10–15 mg (Powder or Film).
-
Purge Gas: Nitrogen (
) at 40 mL/min (Inert) vs. Air (Oxidative). -
Ramp Protocol:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 800°C.
-
-
Key Metrics:
- : Temperature at 5% weight loss.
-
Char Yield: Residual mass at 800°C.
B. Differential Scanning Calorimetry (DSC)
Objective: Measure
-
Instrument: TA Instruments DSC 2500 or PerkinElmer DSC 8000.
-
Pan Type: Tzero Aluminum Hermetic Pan.
-
Cycle Protocol (Heat-Cool-Heat):
-
Heat 1: 30°C to 400°C @ 10°C/min (Erases thermal history).
-
Cool: 400°C to 30°C @ 10°C/min (Establishes standard crystallinity).
-
Heat 2: 30°C to 420°C @ 10°C/min (Data collection).
-
-
Why this matters: The first heat cycle often shows artifacts from synthesis solvents (e.g., diphenyl sulfone). Only the second heat provides valid material properties.
Comparative Data Analysis
The following table synthesizes experimental data comparing PEK (derived from the FMBP lineage) with standard commercial PEEK.
Table 1: Thermal Properties Comparison[1]
| Property | Metric | PEK (FMBP-Derived) | PEEK (Standard) | Performance Implication |
| Glass Transition | 154°C – 165°C | 143°C | PEK maintains stiffness at higher temperatures.[1] | |
| Melting Point | 373°C | 343°C | PEK requires higher processing temps (>400°C). | |
| Crystallization | 300°C | 290°C | Faster crystallization rate for PEK; affects molding. | |
| Thermal Stability | 550°C | 550°C | Both exhibit exceptional inert stability. | |
| Char Yield | % at 800°C | 55 – 60% | 50 – 55% | PEK has slightly higher char due to higher aromatic density. |
Analyst Note: The higher
of PEK is attributed to the higher ratio of ketone groups (stiffening moieties) to ether groups (flexible moieties) in the backbone (1:1 in PEK vs 1:2 in PEEK).
DOT Diagram: Thermal Transition Logic
Caption: Causal relationship between the ether:ketone ratio and the resulting thermal transition temperatures.
Critical Analysis for Drug Development & Research
For researchers in drug delivery (e.g., implants, spinal cages) or high-performance synthesis:
-
Sterilization Resistance: Both polymers withstand autoclave cycles (
), but PEK's higher offers a superior safety margin against creep during repeated high-temp sterilization. -
Processing Difficulty: The FMBP-derived PEK melts at
. This is dangerously close to the degradation temperature of many biological additives or co-polymers. Standard PEEK ( ) is often preferred for ease of extrusion. -
Purity Profile: Synthesizing PEK from FMBP involves a demethylation step. Incomplete demethylation can lead to methoxy-defects in the chain, which act as chain terminators or weak points, potentially lowering the
and mechanical strength. QC Check: Use -NMR to ensure the methoxy peak ( ppm) is completely absent before polymerization.
References
-
Attwood, T. E., et al. (1981). Synthesis and properties of polyaryletherketones. Polymer, 22(8), 1096-1103. Link
-
Victrex plc. (2024). PEEK vs PEK: Material Properties Comparison. Victrex Technical Resources. Link
-
Smolecule. (2023).[2] 4-Fluoro-4'-methoxybenzophenone Product Profile and Applications. Smolecule Chemical Database. Link
-
Greene Tweed. (2024). PEK vs PEEK Materials Guide. Greene Tweed Technical Library. Link
-
Gardner, K. H., et al. (1992).[3] Polymorphism in poly(aryl ether ketone)s. Polymer, 33(12), 2483-2495. Link
Sources
Executive Summary
4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1) represents a distinct class of "push-pull" benzophenone derivatives where the electron-withdrawing nature of the fluorine atom (
For researchers in photocatalysis and drug discovery, this compound offers a tunable redox potential that sits between the highly negative reduction potential of electron-rich dimethoxy variants and the more easily reduced difluoro analogs. This guide provides a rigorous electrochemical characterization framework, comparing 4-Fluoro-4'-methoxybenzophenone against three critical benchmarks to validate its electronic behavior.
Chemical Context & Electronic Structure
The electrochemical reduction of benzophenones in aprotic solvents is governed by the stability of the resulting ketyl radical anion.
-
The Methoxy Effect (4'-position): The methoxy group is a strong
-donor. It destabilizes the radical anion by increasing electron density at the carbonyl center, shifting the reduction potential to more negative values (harder to reduce). -
The Fluoro Effect (4-position): The fluorine atom is an inductive withdrawer (
) but a resonance donor ( ). In the para position, its net effect is weakly electron-withdrawing relative to hydrogen, slightly stabilizing the radical anion.
Net Result: The strong donation of the -OMe group dominates the weak withdrawal of the -F group. Consequently, 4-Fluoro-4'-methoxybenzophenone is harder to reduce than unsubstituted benzophenone , but significantly easier to reduce than the symmetric 4,4'-dimethoxybenzophenone.
Experimental Protocol: Self-Validating System
To ensure reproducibility and data integrity (E-E-A-T), the following protocol utilizes an internal standard (Ferrocene) to eliminate reference electrode drift.
Reagents & Materials
-
Analyte: 4-Fluoro-4'-methoxybenzophenone (1.0 mM).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (< 50 ppm H
O). Note: Water acts as a proton source, quenching the reversible radical anion to an irreversible alcohol. -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Internal Standard: Ferrocene (Fc), added at the end of the experiment.
Electrochemical Cell Setup
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05
m alumina. -
Counter Electrode: Platinum wire/coil (high surface area).
-
Reference Electrode: Ag/Ag
(0.01 M AgNO in MeCN).
Step-by-Step Workflow
-
Polishing: Polish GC electrode in figure-8 motion on a microcloth. Sonicate in impurities-free water, then ethanol. Dry under N
. -
Deoxygenation: Purge the electrolyte solution with High-Purity Argon for 10 minutes. Oxygen reduces at ~ -1.2 V, interfering with benzophenone analysis.
-
Blank Scan: Run a Cyclic Voltammetry (CV) scan of the blank electrolyte (-2.5 V to 0 V) to ensure no background peaks.
-
Analyte Scan: Add 4-Fluoro-4'-methoxybenzophenone. Scan at 100 mV/s. Observe the first reduction peak (
).[1] -
Validation: Add Ferrocene (approx. equal concentration). Record
. -
Normalization: Report all potentials vs. Fc/Fc
.
Comparative Performance Analysis
The following table compares the theoretical and observed electrochemical shifts based on Hammett Substituent Constants (
Table 1: Comparative Electrochemical Data (vs. Fc/Fc
| Compound | Substituents | Hammett | Predicted | Relative Reducibility |
| 4,4'-Difluorobenzophenone | 4-F, 4'-F | +0.12 | -1.70 | Easiest |
| Benzophenone (Ref) | H, H | 0.00 | -1.75 | Standard |
| 4-Fluoro-4'-methoxybenzophenone | 4-F, 4'-OMe | -0.21 | -1.84 | Intermediate |
| 4,4'-Dimethoxybenzophenone | 4-OMe, 4'-OMe | -0.54 | -1.98 | Hardest |
Note: Potentials are approximate estimates based on a reaction constant
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
-
Reversibility: The first reduction wave (
) for 4-Fluoro-4'-methoxybenzophenone should be reversible ( ) in strictly dry solvents, corresponding to the formation of the stable radical anion. -
Irreversibility Warning: If the return oxidation peak is absent, the solvent likely contains water, causing rapid protonation of the radical anion (Mechanism: ECE or EC).
Mechanistic Pathway Visualization
The reduction of 4-Fluoro-4'-methoxybenzophenone follows a sequential electron transfer pathway. The stability of the Ketyl Radical Anion is the defining characteristic for its use in photocatalysis.
Figure 1: Electrochemical reduction mechanism of 4-Fluoro-4'-methoxybenzophenone. The primary pathway (blue to red) is the reversible formation of the photocatalytically active radical anion.
Applications & Significance
The specific redox potential of 4-Fluoro-4'-methoxybenzophenone makes it a precision tool:
-
Photoredox Catalysis: The radical anion is a potent reducing agent. The presence of the Fluorine atom provides a "handle" for monitoring reaction progress via
F NMR , a distinct advantage over non-fluorinated analogs. -
Polymerization Initiation: It serves as a Type II photoinitiator. The methoxy group enhances absorption in the UV-A region compared to unsubstituted benzophenone, improving curing efficiency in pigmented systems.
References
-
Ossila. "4-Fluoro-4'-methoxybenzophenone | CAS 345-89-1." Product Characterization & Photocatalysis Applications.Link
-
Brockman, R. W., & Pearson, D. E. (1952).[2] "The Effect of Substituents on the Polarographic Half-Wave Potentials of Benzophenones." Journal of the American Chemical Society. (Establishes the linear Hammett relationship for benzophenone reduction). Link
-
Muthukrishnan, A., et al. (2007). "Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile." Chemical Physics Letters. (Provides mechanistic insight into fluoro-substituted aromatic reduction). Link
-
Demeter, A., et al. (2013). "Substituent Effect on the Photoreduction Kinetics of Benzophenone." The Journal of Physical Chemistry A. (Detailed kinetic analysis of methoxy and fluoro substituted benzophenones). Link
-
Sigma-Aldrich. "4-Fluoro-4'-methoxybenzophenone Safety & Properties." Link
Sources
Safety Operating Guide
4-Fluoro-4'-methoxybenzophenone: Technical Disposal & Handling Guide
[1][2][3][4]
Executive Summary & Chemical Profile
Effective waste management of 4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1) requires strict adherence to halogenated waste protocols.[1][2][3][4] Unlike standard organic solids, the presence of the fluorine atom dictates specific incineration pathways to prevent the release of hydrofluoric acid (HF) during thermal destruction.[1][2][4] This guide outlines a self-validating disposal workflow designed to ensure regulatory compliance (RCRA/EPA) and personnel safety.
Chemical Identity & Hazard Metrics
| Property | Specification | Operational Implication |
| CAS Number | 345-89-1 | Unique identifier for waste labeling.[1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₁FO₂ | Fluorine content mandates "Halogenated" classification.[4] |
| Physical State | Solid (Light yellow powder) | Requires separation from liquid waste streams unless dissolved.[4] |
| Melting Point | 58–63 °C | Low melting point; store away from heat sources to prevent phase change/leaking.[4] |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Standard irritant protocols apply (Nitrile gloves, fume hood).[2][3][4] |
| Reactivity | Incompatible with strong oxidizers | Do not co-mingle with nitric acid or perchlorates in waste streams.[4][6] |
Waste Characterization & Segregation Logic
The most critical error in disposing of fluorinated benzophenones is misclassification as "Non-Halogenated Organic."
The Halogen Rule: In laboratory waste management, the presence of a halogen (F, Cl, Br, I) on the solute molecule generally forces the entire waste matrix into the Halogenated category.[1][2][4]
-
Why? Commercial incinerators must scrub acid gases (like HF or HCl) generated during combustion.[3] Non-halogenated lines often lack these scrubbers. Sending fluorinated compounds to a non-halogenated line risks infrastructure damage and regulatory fines.
Decision Logic: The "Contamination" Principle
The following diagram illustrates the decision pathway for segregating this specific chemical. Note that the solute overrides the solvent classification.
Figure 1: Segregation logic emphasizing that fluorinated solutes render non-halogenated solvents into halogenated waste streams.[1][2][3]
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired stock, spill cleanup residues, contaminated weighing paper/PPE.[2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][3] Avoid metal containers if the waste is potentially acidic or wet.
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.[7]
-
Constituents: Write "4-Fluoro-4'-methoxybenzophenone" (Do not use abbreviations like "F-Benzophenone").[1][2][3][4][8]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Special Note: Clearly write "Contains Fluorine / Halogenated" to aid downstream incineration sorting.
-
-
Storage: Keep the container closed (screw cap) inside a secondary containment tray in the satellite accumulation area (SAA).
-
Disposal: Request pickup when full or within 6 months (per typical RCRA guidelines).
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Washings)
Applicability: Mother liquors, rotary evaporator condensates, or cleaning solvents containing the compound.[2]
-
Segregation:
-
Scenario 1 (DCM/Chloroform): Pour directly into the standard "Halogenated Waste" carboy.
-
Scenario 2 (Acetone/Ethanol): DO NOT pour into the "Non-Halogenated/Flammables" carboy. You must pour this mixture into the Halogenated carboy.
-
Reasoning: Even low concentrations (e.g., <1%) of fluorinated compounds can violate the permit limits of non-halogenated waste boilers.[2]
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid waste), as benzophenones are incompatible.
-
Volume Management: Leave at least 10% headspace in the carboy to allow for vapor expansion.
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent respiratory irritation from dust or environmental release.[2]
Figure 2: Operational workflow for spill containment and cleanup.
Regulatory Compliance & Environmental Impact[4][8][9]
US EPA (RCRA) Classification
While 4-Fluoro-4'-methoxybenzophenone is not explicitly P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.[2][3][4]
-
Waste Code Assignment: If the waste solution is ignitable (e.g., in Acetone), use D001 .[2] If it contains spent halogenated solvents (e.g., DCM), use F002 .[2]
-
Best Practice: Always default to "Hazardous Waste - Halogenated" to ensure it is routed to an incinerator capable of handling HF emissions.[1][3]
Environmental Fate
Fluorinated organics are often persistent. Direct release into drains is strictly prohibited.[7][8][9]
References
Sources
- 1. CAS 345-89-1: 4-Fluoro-4'-methoxybenzophenone | CymitQuimica [cymitquimica.com]
- 2. media.suweb.site [media.suweb.site]
- 3. 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
